molecular formula C13H19NO2 B3150138 Methyl 4-((diethylamino)methyl)benzoate CAS No. 68453-55-4

Methyl 4-((diethylamino)methyl)benzoate

Cat. No.: B3150138
CAS No.: 68453-55-4
M. Wt: 221.29 g/mol
InChI Key: WDNJENVQGOKGDM-UHFFFAOYSA-N
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Description

Methyl 4-((diethylamino)methyl)benzoate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((diethylamino)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((diethylamino)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(diethylaminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)10-11-6-8-12(9-7-11)13(15)16-3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNJENVQGOKGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on Methyl 4-((diethylamino)methyl)benzoate (CAS 68453-55-4): Synthesis, Applications, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of solubilizing pharmacophores is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lead compounds. Methyl 4-((diethylamino)methyl)benzoate (CAS 68453-55-4) serves as a highly privileged building block in this context. By providing a masked 4-((diethylamino)methyl)benzoic acid moiety, this intermediate enables the modular assembly of targeted therapeutics, including sub-nanomolar kinase inhibitors and selective butyrylcholinesterase (BChE) inhibitors [1, 3].

As a Senior Application Scientist, I frequently leverage this compound to introduce the diethylaminomethyl group—a moiety that simultaneously enhances aqueous solubility and forms critical cation- π interactions within enzyme active sites. This whitepaper deconstructs the physicochemical properties, synthetic workflows, and structural causality of CAS 68453-55-4, providing field-proven protocols for its application in drug development.

Chemical Identity and Physicochemical Profiling

The utility of CAS 68453-55-4 lies in its bifunctional nature: a methyl ester that offers orthogonal protection during upstream synthesis, and a tertiary amine that modulates the lipophilicity of the final Active Pharmaceutical Ingredient (API).

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
CAS Number 68453-55-4Standard registry identifier for procurement [1, 2].
Molecular Formula C₁₃H₁₉NO₂Dictates a low molecular weight (221.30 g/mol ), ensuring minimal bulk addition to the final API.
SMILES CCN(CC)CC1=CC=C(C=C1)C(=O)OCPara-substitution provides a linear vector for extending the molecule into deep binding pockets.
Topological Polar Surface Area (TPSA) 29.54 ŲLow TPSA ensures the moiety itself does not hinder blood-brain barrier (BBB) penetration, crucial for CNS targets [3].
Amine pKa (Calculated) ~9.5 - 10.0Ensures the amine is predominantly protonated at physiological pH (7.4), improving aqueous solubility and enabling salt formation (e.g., HCl salts).

Synthetic Utility & Methodologies

The primary application of Methyl 4-((diethylamino)methyl)benzoate is its conversion into an activated acyl species for amide coupling. The causality behind starting with the methyl ester rather than the free acid is synthetic orthogonality . The ester protects the carboxylate from unwanted side reactions during the installation of the diethylamine group (typically via S N​ 2 substitution of methyl 4-(bromomethyl)benzoate) and allows for rigorous purification before the final coupling steps.

G A Methyl 4-(bromomethyl)benzoate C Methyl 4-((diethylamino)methyl)benzoate CAS 68453-55-4 A->C SN2 Substitution B Diethylamine (Nucleophile) B->C D LiOH, THF/H2O (Saponification) C->D E 4-((Diethylamino)methyl)benzoic acid D->E Hydrolysis F Amine, HATU, DIPEA (Amide Coupling) E->F G Targeted API (Kinase/BChE Inhibitor) F->G Coupling

Fig 1. Synthetic workflow for API generation from CAS 68453-55-4.

Pharmacological Significance & Structure-Activity Relationships (SAR)

The incorporation of the 4-((diethylamino)methyl)benzamide scaffold is not merely a structural convenience; it is a deliberate pharmacophore strategy.

In a recent study optimizing N-benzyl benzamide derivatives as sub-nanomolar Butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease, the diethylaminomethyl group was proven to be of vital importance [3]. Removal or truncation of this group (e.g., replacing diethyl with dimethyl or methyl) led to a catastrophic loss of inhibitory activity (IC₅₀ dropping from picomolar to micromolar ranges) [3].

Mechanistic Causality: The protonated diethylamine acts as a critical anchor, engaging in cation- π interactions with aromatic residues (like Trp82 in BChE) or forming salt bridges with aspartate/glutamate residues in kinase hinge regions. Furthermore, the flexible ethyl chains provide optimal steric bulk to displace ordered water molecules, resulting in an entropically favorable binding event [4].

G cluster_molecule Pharmacophore: 4-((Diethylamino)methyl)benzamide Target Protein Target Active Site (e.g., BChE / Kinase Pocket) Amine Diethylamino Group (Solubilizing / Cation-π) Amine->Target Ionic / Cation-π Interaction Phenyl Phenyl Ring (π-π Stacking) Amine->Phenyl Phenyl->Target Hydrophobic Interaction Amide Amide Linker (H-Bond Donor/Acceptor) Phenyl->Amide Amide->Target Hydrogen Bonding

Fig 2. Pharmacophore mapping of the diethylaminomethyl benzamide moiety.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity translation from building block to final API, I have outlined two field-proven, self-validating protocols.

Protocol A: Saponification to 4-((Diethylamino)methyl)benzoic Acid

Causality: We utilize Lithium Hydroxide (LiOH) in a biphasic THF/Water system rather than harsh NaOH/MeOH. The milder LiOH prevents potential degradation and facilitates the isolation of the zwitterionic amino acid without excessive salt contamination.

  • Initialization: Dissolve Methyl 4-((diethylamino)methyl)benzoate (1.0 eq) in a 3:1 mixture of THF and H₂O (0.2 M concentration).

  • Reagent Addition: Add LiOH monohydrate (2.0 eq) in one portion at 0°C.

  • Reaction & Validation: Stir at room temperature for 4 hours.

    • Self-Validation Step: Monitor via LC-MS. The reaction is complete when the ester peak ( m/z 222.1[M+H]⁺) completely transitions to the acid peak ( m/z 208.1 [M+H]⁺).

  • Workup: Remove THF under reduced pressure. Adjust the aqueous layer to pH ~6.5 using 1M HCl.

    • Causality: pH 6.5 is the approximate isoelectric point of the product, maximizing its precipitation or extraction efficiency into organic solvents like 2-MeTHF.

  • Isolation: Extract with 2-MeTHF, dry over Na₂SO₄, and concentrate to yield the intermediate.

Protocol B: Amide Coupling via HATU

Causality: The protonated tertiary amine can slightly deactivate the benzoic acid and cause solubility issues. We select HATU over standard EDC/HOBt because its highly reactive uronium species drives the reaction to completion rapidly, minimizing epimerization or side-reactions.

  • Activation: Dissolve 4-((diethylamino)methyl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA serves a dual purpose—it neutralizes the hydrochloride salt of the incoming amine and acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating the HATU activation.

  • Coupling: Add the target amine (e.g., an aniline derivative) (1.1 eq). Stir at room temperature for 2 hours.

  • Validation: Quench a 5 μ L aliquot in 50% MeCN/H₂O and run UPLC-MS.

    • Self-Validation Step: Confirm the disappearance of the activated ester intermediate and the presence of the desired product mass.

  • Purification: Purify directly via reverse-phase preparative HPLC (C18, Water/MeCN with 0.1% TFA) to isolate the product as a TFA salt.

Quantitative Data Presentation: Impact on Lead Optimization

The addition of the diethylaminomethyl group fundamentally alters the pharmaceutical profile of a lead compound. Table 2 summarizes the typical quantitative shifts observed during lead optimization when transitioning from a bare benzamide to a diethylaminomethyl-substituted benzamide.

Table 2: Comparative Impact of Diethylaminomethyl Substitution
ParameterUnsubstituted Benzamide4-((Diethylamino)methyl)benzamideOptimization Impact
Aqueous Solubility (pH 7.4) < 10 μ g/mL> 500 μ g/mLMassive improvement in oral bioavailability and formulation ease.
LogD (pH 7.4) ~3.5~1.8 - 2.2Shifts compound into the optimal "Lipinski" sweet spot for membrane permeability.
Target Affinity (e.g., BChE) IC₅₀ > 30 μ MIC₅₀ < 0.1 nM>100,000-fold increase in potency due to new cation- π interactions [3].
Metabolic Stability (HLM) T 1/2​ ~ 45 minT 1/2​ ~ 120 minSteric bulk of the ethyl groups shields the benzylic position from rapid CYP450 oxidation.

References

  • Journal of Medicinal Chemistry (ACS Publications). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Retrieved from[Link]

Synthesis Pathways for Methyl 4-((diethylamino)methyl)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-((diethylamino)methyl)benzoate (Molecular Weight: 221.3 g/mol ) is a highly versatile tertiary amine building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting G-protein coupled receptors and kinase inhibitors. The structural motif—a benzoate ester coupled with a basic diethylaminomethyl moiety—presents unique synthetic challenges, primarily concerning chemoselectivity, over-alkylation, and the avoidance of genotoxic impurities (GTIs).

As drug development pipelines increasingly prioritize green chemistry and safety, selecting the optimal synthetic route is critical. This whitepaper details two robust, scalable synthetic pathways: Nucleophilic Substitution (Alkylation) and Reductive Amination , providing field-proven mechanistic insights and self-validating protocols for each.

SynthesisRoutes SM1 Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3) RouteA Nucleophilic Substitution (SN2) Base (K2CO3), MeCN, Δ SM1->RouteA SM2 Methyl 4-formylbenzoate (CAS: 1571-08-0) RouteB Reductive Amination NaBH(OAc)3, DCE, AcOH, RT SM2->RouteB Amine Diethylamine (HN(CH2CH3)2) Amine->RouteA Amine->RouteB Target Methyl 4-((diethylamino)methyl)benzoate Target Molecule RouteA->Target Pathway A RouteB->Target Pathway B

Figure 1: Divergent synthetic pathways to Methyl 4-((diethylamino)methyl)benzoate.

Pathway A: Nucleophilic Substitution (Alkylation)

Causality & Mechanistic Logic

The direct alkylation of diethylamine with methyl 4-(bromomethyl)benzoate via an SN2 mechanism is a classic and rapid approach [1]. The primary advantage of this route is the commercial availability of the benzyl bromide derivative.

However, the liberation of hydrobromic acid (HBr) during the reaction can protonate the nucleophilic amine, halting the reaction. To prevent this, a heterogeneous base such as potassium carbonate (K₂CO₃) is employed as an acid scavenger. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature poorly solvates the secondary amine nucleophile, thereby increasing its effective nucleophilicity and accelerating the SN2 displacement.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with methyl 4-(bromomethyl)benzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvation: Suspend the mixture in anhydrous MeCN (10 volumes). Ensure the suspension is stirring vigorously to maximize the solid-liquid interfacial area.

  • Addition: Add diethylamine (1.2 eq) dropwise at 0–5 °C. Causality: The low initial temperature minimizes exothermic side reactions and potential aminolysis of the methyl ester.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). Validation: The complete disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a lower Rf spot (~0.2, ninhydrin positive) validates reaction completion.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. The basic aqueous wash ensures the target tertiary amine remains in its free-base (organic-soluble) form.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the target compound.

Pathway B: Reductive Amination (Preferred Route)

Causality & Mechanistic Logic

While Pathway A is effective, the use of alkyl halides (which are highly reactive GTIs) is heavily scrutinized in late-stage API synthesis. Reductive amination of methyl 4-formylbenzoate with diethylamine offers a milder, highly chemoselective, and GTI-free alternative [2].

The critical choice in this pathway is the reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃). As established by [3], the electron-withdrawing acetoxy ligands significantly reduce the nucleophilicity of the hydride compared to standard NaBH₄. Consequently, NaBH(OAc)₃ does not reduce the starting aldehyde directly but selectively reduces the more electrophilic iminium ion intermediate formed in situ.

MechanismB Aldehyde Methyl 4-formylbenzoate (Aldehyde) Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal + Amine (Nucleophilic Attack) Amine Diethylamine (Secondary Amine) Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Target Tertiary Amine (Stable Product) Iminium->Product Hydride Transfer from NaBH(OAc)3

Figure 2: Iminium ion formation and selective reduction by NaBH(OAc)3.

Step-by-Step Protocol (Self-Validating System)
  • Imine Formation: Dissolve methyl 4-formylbenzoate (1.0 eq) and diethylamine (1.1 eq) in 1,2-dichloroethane (DCE, 10 volumes) at room temperature.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). Causality: The weak acid protonates the hemiaminal hydroxyl group, facilitating its elimination as water to form the reactive iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild evolution of hydrogen gas.

  • Reaction: Stir at room temperature for 12–16 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Validation: Unlike TLC, where basic amines can streak and obscure results, LC-MS provides definitive validation. The complete consumption of the aldehyde mass (m/z 164) and the dominant presence of the product mass [M+H]⁺ (m/z 222) confirms the reduction is complete.

  • Workup: Quench the reaction with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM).

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate to afford the product in high purity (>95%), often requiring no further chromatographic purification.

Comparative Data Analysis

To assist process chemists in route selection, the quantitative and operational metrics of both pathways are summarized below:

ParameterPathway A: Nucleophilic SubstitutionPathway B: Reductive Amination
Primary Reagents Methyl 4-(bromomethyl)benzoate, DiethylamineMethyl 4-formylbenzoate, Diethylamine
Catalyst/Promoter K₂CO₃ (Base)NaBH(OAc)₃, AcOH (Acid Catalyst)
Typical Yield 75 - 85%85 - 95%
Reaction Temperature 60 °C (Reflux in MeCN)20 - 25 °C (Room Temperature)
Reaction Time 4 - 6 hours12 - 16 hours
Genotoxic Impurity Risk High (Alkyl Bromide starting material)Low (Aldehyde starting material)
Purification Requirement Silica Gel ChromatographyAqueous Workup (often sufficient)

Analytical Validation Standards

Regardless of the chosen synthetic pathway, the isolated Methyl 4-((diethylamino)methyl)benzoate must be validated against the following spectroscopic benchmarks to ensure structural integrity:

  • Mass Spectrometry (ESI-MS): Calculated for C₁₃H₁₉NO₂ [M+H]⁺: 222.1; Found: 222.1.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J = 8.2 Hz, 2H, Ar-H), 7.41 (d, J = 8.2 Hz, 2H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.62 (s, 2H, Ar-CH₂-N), 2.51 (q, J = 7.1 Hz, 4H, -N(CH₂ CH₃)₂), 1.05 (t, J = 7.1 Hz, 6H, -N(CH₂CH₃ )₂). Note: The clean singlet at 3.62 ppm is the definitive marker for the successful formation of the benzylic amine linkage.

References

  • "Preparation of Sulfonamides.
  • "Substituted tricyclic compounds with activity towards ep1 receptors.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862, 1996.[Link]

A Technical Guide to the Hypothesized Mechanism of Action of Methyl 4-((diethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Elucidating the Bioactivity of a Novel Benzoate Derivative

The landscape of small molecule therapeutics is in a constant state of evolution, with novel chemical entities frequently emerging as candidates for a myriad of biological targets. Methyl 4-((diethylamino)methyl)benzoate is one such molecule, the full biological potential of which remains to be systematically elucidated. This guide, compiled from the perspective of a seasoned application scientist, aims to provide a comprehensive framework for understanding the hypothesized mechanism of action of this compound, drawing upon established principles of medicinal chemistry and pharmacology. Given the structural similarities of Methyl 4-((diethylamino)methyl)benzoate to a well-characterized class of therapeutic agents—the aminoester local anesthetics—we can construct a robust, testable hypothesis regarding its primary biological activity. This document will not only delve into the theoretical underpinnings of this hypothesis but will also furnish the detailed experimental protocols necessary for its validation.

Molecular Profile and Structural Analogy to Procaine

Methyl 4-((diethylamino)methyl)benzoate is a small molecule with the chemical formula C13H19NO2[1]. Its structure is characterized by three key functional moieties: a benzoate ring, a diethylaminomethyl group, and a methyl ester.

PropertyValueSource
Molecular FormulaC13H19NO2[1]
Molecular Weight221.30 g/mol [1]
CAS Number68453-55-4[1]

A critical analysis of its structure reveals a striking resemblance to the classic aminoester local anesthetic, procaine (2-(diethylamino)ethyl 4-aminobenzoate)[2]. Both molecules possess a lipophilic aromatic ring, an intermediate ester linkage, and a tertiary amine. This structural homology is the cornerstone of our primary hypothesis regarding the mechanism of action of Methyl 4-((diethylamino)methyl)benzoate.

Primary Hypothesized Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The fundamental mechanism of action of local anesthetics like procaine is the blockade of voltage-gated sodium channels within the membranes of excitable cells, particularly neurons[3][4][5]. By inhibiting the influx of sodium ions, these agents prevent the depolarization of the neuronal membrane and the subsequent propagation of action potentials, which are the electrical signals that transmit sensations such as pain to the central nervous system[4].

The proposed mechanism for Methyl 4-((diethylamino)methyl)benzoate follows this established paradigm:

  • Membrane Permeation: As a weak base, Methyl 4-((diethylamino)methyl)benzoate will exist in both a non-ionized (lipid-soluble) and an ionized (water-soluble) form at physiological pH. The non-ionized form is crucial for traversing the lipid-rich neuronal cell membrane to reach its intracellular site of action[4].

  • Intracellular Ionization: Once inside the neuron, the molecule re-equilibrates to its ionized, cationic form[4].

  • Sodium Channel Binding and Inhibition: The protonated amine of the ionized form is believed to bind to a specific site within the pore of the voltage-gated sodium channel. This binding event physically occludes the channel, preventing the influx of sodium ions and thereby blocking nerve conduction[4].

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Non-Ionized Drug (Lipid Soluble) Non-Ionized Drug (Lipid Soluble) Ionized Drug (Active Form) Ionized Drug (Active Form) Non-Ionized Drug (Lipid Soluble)->Ionized Drug (Active Form) Crosses Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Sodium Ion Influx Ionized Drug (Active Form)->Na_Channel Binds and Blocks Action_Potential Action Potential Propagation

Caption: Hypothesized mechanism of sodium channel blockade.

Secondary and Exploratory Mechanisms of Action

While sodium channel blockade is the most probable primary mechanism, related compounds have exhibited other biological activities that warrant investigation for Methyl 4-((diethylamino)methyl)benzoate. Procaine, for instance, has been reported to have sympatholytic, anti-inflammatory, and mood-enhancing effects[2]. Furthermore, it has been identified as a DNA-demethylating agent with growth-inhibitory effects on cancer cells[2]. These observations open up avenues for broader screening of Methyl 4-((diethylamino)methyl)benzoate's bioactivity profile.

Proposed Experimental Workflows for Mechanism of Action Validation

A rigorous, multi-faceted experimental approach is required to definitively elucidate the mechanism of action of Methyl 4-((diethylamino)methyl)benzoate. The following protocols are designed to be self-validating and provide a clear path from initial screening to detailed mechanistic studies.

In Vitro Assessment of Local Anesthetic Activity

The initial step is to determine if Methyl 4-((diethylamino)methyl)benzoate exhibits local anesthetic properties. An in vitro model using an isolated nerve preparation is a standard and effective method for this purpose[6][7].

Protocol: Isolated Frog Sciatic Nerve Preparation

  • Nerve Dissection: Euthanize a frog (in accordance with institutional animal care and use committee guidelines) and carefully dissect the sciatic nerve.

  • Nerve Mounting: Mount the isolated nerve in a nerve chamber with stimulating and recording electrodes.

  • Compound Action Potential (CAP) Measurement: Stimulate the nerve and record the baseline compound action potential (CAP). The depolarization phase of the CAP is generated by the activation of voltage-gated sodium channels[6].

  • Drug Application: Apply varying concentrations of Methyl 4-((diethylamino)methyl)benzoate to the nerve bath.

  • Data Acquisition: Record the CAP at regular intervals to determine the rate and extent of inhibition.

  • Positive Control: Use a known local anesthetic, such as lidocaine or procaine, as a positive control.

  • Data Analysis: Calculate the percentage of CAP inhibition for each concentration and determine the IC50 value.

G Dissect_Nerve Isolate Frog Sciatic Nerve Mount_Nerve Mount in Nerve Chamber Dissect_Nerve->Mount_Nerve Record_Baseline Record Baseline CAP Mount_Nerve->Record_Baseline Apply_Drug Apply Methyl 4-((diethylamino)methyl)benzoate Record_Baseline->Apply_Drug Record_Inhibition Record CAP Inhibition Apply_Drug->Record_Inhibition Analyze_Data Calculate IC50 Record_Inhibition->Analyze_Data

Caption: Workflow for in vitro local anesthetic activity assessment.

In Vitro Cytotoxicity Profiling

Understanding the cytotoxic potential of a novel compound is paramount in early-stage drug development. Neuronal cell lines are particularly relevant for assessing the potential neurotoxicity of a local anesthetic candidate[8].

Protocol: WST-1 Cell Viability Assay on SH-SY5Y Neuroblastoma Cells

  • Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours[8].

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 4-((diethylamino)methyl)benzoate for a defined period (e.g., 24 hours).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C. This assay measures the metabolic activity of viable cells[8].

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader[8].

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the LD50 value[8].

Local AnestheticLD50 (mM) on SH-SY5Y Cells (20-minute exposure)
Bupivacaine0.95 ± 0.08
Lidocaine3.35 ± 0.33
Prilocaine4.32 ± 0.39
Mepivacaine4.84 ± 1.28
Articaine8.98 ± 2.07
Ropivacaine13.43 ± 0.61
Data from[8] for comparative purposes.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium[8].

  • Cell Culture and Treatment: Follow the same procedure as for the WST-1 assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing a tetrazolium salt. LDH released from damaged cells will catalyze a reaction that produces a colored formazan product[8].

  • Absorbance Reading: Measure the absorbance at 490 nm[8].

  • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to appropriate controls[8].

Investigating DNA Methylation Effects

To explore the potential for epigenetic modulation, the effect of Methyl 4-((diethylamino)methyl)benzoate on global DNA methylation can be assessed in a relevant cancer cell line, such as hepatocellular carcinoma (Hep3B) cells, where other benzoate analogs have shown activity[9].

Protocol: Global DNA Methylation Assay

  • Cell Culture and Treatment: Culture Hep3B cells and treat with various concentrations of Methyl 4-((diethylamino)methyl)benzoate for 48-72 hours.

  • Genomic DNA Extraction: Isolate genomic DNA from the treated and control cells.

  • ELISA-based Methylation Assay: Utilize a commercially available ELISA-based kit to quantify the level of 5-methylcytosine in the genomic DNA samples. These kits typically involve the capture of methylated DNA and subsequent detection with a specific antibody.

  • Data Analysis: Compare the percentage of global DNA methylation in treated cells to that of untreated controls.

Metabolism and Pharmacokinetic Considerations

Aminoester local anesthetics are primarily metabolized by plasma butyrylcholinesterase through hydrolysis[3]. The resulting metabolites are then excreted by the kidneys. It is highly probable that Methyl 4-((diethylamino)methyl)benzoate undergoes a similar metabolic fate. In vitro studies using human plasma can be conducted to confirm this and to determine the rate of hydrolysis.

Conclusion and Future Directions

The structural analogy of Methyl 4-((diethylamino)methyl)benzoate to procaine and other aminoester local anesthetics provides a strong foundation for the hypothesis that its primary mechanism of action is the blockade of voltage-gated sodium channels. The experimental workflows detailed in this guide offer a clear and robust strategy for testing this hypothesis and for exploring potential secondary mechanisms of action. A thorough understanding of its pharmacological profile, including its efficacy, potency, cytotoxicity, and metabolic stability, will be crucial in determining its potential as a novel therapeutic agent. The data generated from these studies will be instrumental in guiding further preclinical and clinical development.

References

  • Strichartz, G. R., & Ritchie, J. M. (1987). The action of local anesthetics on ion channels of excitable tissues. In Handbook of Experimental Pharmacology (Vol. 81, pp. 21-52). Springer, Berlin, Heidelberg.
  • Becker, D. E., & Reed, K. L. (2012). Local anesthetics: review of pharmacological considerations. Anesthesia progress, 59(2), 90–102.
  • Katzung, B. G., Masters, S. B., & Trevor, A. J. (Eds.). (2012). Basic and clinical pharmacology (12th ed.). McGraw-Hill Medical.
  • Procaine. (2023, May 8). In StatPearls. National Center for Biotechnology Information. [Link][3]

  • What is the mechanism of Procaine Hydrochloride? (2024, July 17). Patsnap Synapse. [Link][4]

  • Procaine. In Wikipedia. [Link][2]

  • Fink, B. R., & Cairns, A. M. (1984). Differential nerve blocking activity of amino-ester local anaesthetics. British Journal of Anaesthesia, 56(10), 1117–1122. [Link][10]

  • Sabah, N. H. (2020). Generation of the Action Potential. In Neuromuscular Fundamentals. Taylor & Francis. [Link][5]

  • Study of local anesthetic activity of some derivatives of 3-amino-BENZO-[ d ]-Isothiazole. ResearchGate. [Link][6]

  • Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. PubMed. [Link][7]

  • Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. PubMed. [Link][9]

Sources

Methodological & Application

Application Note: Synthesis and Derivatization of Methyl 4-((diethylamino)methyl)benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The rational design of small-molecule therapeutics frequently relies on versatile, bifunctional building blocks. Methyl 4-((diethylamino)methyl)benzoate represents a privileged scaffold in medicinal chemistry. The tertiary diethylamine moiety serves as a tunable basic center—critical for modulating lipophilicity (LogD), improving aqueous solubility via salt formation, and engaging in key hydrogen-bond interactions within target binding pockets. Conversely, the methyl ester acts as a robust, easily manipulable handle for downstream diversification, such as saponification and subsequent amide coupling.

This application note provides a comprehensive, self-validating guide to synthesizing this scaffold via two orthogonal mechanistic pathways: Bimolecular Nucleophilic Substitution ( SN​2 ) and Reductive Amination.

Mechanistic Pathways & Causality

To ensure synthetic flexibility and mitigate supply-chain bottlenecks, researchers can access this scaffold through two distinct, field-proven routes.

Route A: Bimolecular Nucleophilic Substitution ( SN​2 )

This approach utilizes 1[1] as the electrophile. The benzylic bromide is highly activated, making it an excellent substrate for SN​2 attack by diethylamine.

  • Causality of Reagent Selection: While diethylamine can act as both the nucleophile and the base, using a stoichiometric excess of a secondary amine is economically inefficient. Instead, an inorganic auxiliary base like Potassium Carbonate ( K2​CO3​ ) is employed to scavenge the generated hydrobromic acid (HBr). This prevents the protonation of diethylamine, preserving its nucleophilicity[2]. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature poorly solvates anions, thereby increasing the effective nucleophilicity of the amine and accelerating the SN​2 transition state.

Route B: Chemoselective Reductive Amination

This route constructs the same target starting from methyl 4-formylbenzoate.

  • Causality of Reagent Selection: The aldehyde condenses with diethylamine to form a highly electrophilic iminium ion intermediate. The choice of reducing agent is critical here. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is preferred over Sodium Borohydride ( NaBH4​ ) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride[3]. This makes NaBH(OAc)3​ mild enough that it will not reduce the unreacted aldehyde or the methyl ester, but it will rapidly and chemoselectively reduce the highly reactive iminium species. A catalytic amount of acetic acid (AcOH) is often added to accelerate iminium formation.

Visualizing the Synthetic Workflows

SyntheticPathways SM_A Methyl 4-(bromomethyl)benzoate (Electrophile) Cond_A Diethylamine, K2CO3 MeCN, 60°C, 4h (SN2 Alkylation) SM_A->Cond_A Route A SM_B Methyl 4-formylbenzoate (Carbonyl Precursor) Cond_B Diethylamine, AcOH DCE, RT, 1h (Condensation) SM_B->Cond_B Route B Target Methyl 4-((diethylamino)methyl)benzoate (Core Scaffold) Cond_A->Target Direct Substitution Iminium Iminium Ion Intermediate [Highly Electrophilic] Cond_B->Iminium -H2O Red_B NaBH(OAc)3 RT, 12h (Hydride Reduction) Iminium->Red_B Red_B->Target Chemoselective Deriv_Acid LiOH, THF/H2O (Saponification) Target->Deriv_Acid Deprotection Deriv_Amide Amide Coupling e.g., HATU, R-NH2 Deriv_Acid->Deriv_Amide Diversification

Figure 1: Parallel synthetic workflows for Methyl 4-((diethylamino)methyl)benzoate and derivatives.

Quantitative Data: Route Comparison

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters for both methodologies.

ParameterRoute A: SN​2 AlkylationRoute B: Reductive Amination
Primary Reactant Methyl 4-(bromomethyl)benzoateMethyl 4-formylbenzoate
Key Reagents Diethylamine, K2​CO3​ , MeCNDiethylamine, NaBH(OAc)3​ , DCE
Typical Yield 75% – 85%85% – 95%
Reaction Time 4 – 6 hours (at 60 °C)12 – 16 hours (at 25 °C)
Atom Economy Moderate (Generates KBr waste)Low (Generates borate/acetate waste)
Key Impurities Quaternary ammonium salts (over-alkylation)Benzylic alcohol (aldehyde reduction)
Purification Acid-Base Extraction (Chromatography-free)Silica Gel Chromatography

Experimental Protocols: Self-Validating Systems

Protocol A: SN​2 Alkylation via Acid-Base Extraction

This protocol leverages the basicity of the product to bypass column chromatography, creating a highly scalable, self-purifying system[2].

  • Reaction Assembly: In an oven-dried round-bottom flask, dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous Acetonitrile (0.2 M). Add anhydrous K2​CO3​ (2.0 eq).

  • Amine Addition: Cool the suspension to 0 °C. Add Diethylamine (1.2 eq) dropwise to control the initial exothermic neutralization.

  • Propagation: Remove the ice bath and heat the mixture to 60 °C for 4 hours.

  • In-Process Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is UV-active (Rf ~0.6). The product will appear as a baseline spot under UV, but will stain bright orange when treated with Dragendorff’s reagent (confirming the presence of a tertiary amine).

  • Self-Validating Workup (Acid-Base Extraction):

    • Filter the mixture to remove K2​CO3​ salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM) and extract with 1M HCl (3x). Causality: The tertiary amine product is protonated, rendering it water-soluble, while unreacted starting material and neutral impurities remain in the DCM layer.

    • Discard the DCM layer. Adjust the pH of the aqueous layer to >10 using 2M NaOH. Causality: The product is deprotonated back to its lipophilic free-base form.

    • Extract the basic aqueous layer with fresh DCM (3x). Dry the combined organic layers over Na2​SO4​ and concentrate to yield the pure product.

Protocol B: Chemoselective Reductive Amination

This protocol relies on precise order-of-addition to maximize iminium formation before reduction[3].

  • Iminium Formation: Dissolve Methyl 4-formylbenzoate (1.0 eq) and Diethylamine (1.1 eq) in 1,2-Dichloroethane (DCE, 0.2 M). Add glacial Acetic Acid (0.1 eq). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise over 15 minutes to control hydrogen gas evolution. Stir at room temperature for 12 hours.

  • In-Process Validation (IPC): Pull a 50 µL aliquot, quench with NaHCO3​ , extract with CDCl3​ , and acquire a rapid 1H NMR spectrum. Validation marker: The complete disappearance of the aldehyde proton singlet at ~10.0 ppm and the appearance of a new benzylic CH2​ singlet at ~3.6 ppm confirms reaction completion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases (neutralizing unreacted hydride and acetic acid). Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography if trace benzylic alcohol is present.

Downstream Derivatization Strategies

The synthesized Methyl 4-((diethylamino)methyl)benzoate is a gateway intermediate. A prominent application is the synthesis of EP1 receptor antagonists and anti-inflammatory agents[4].

  • Saponification: The methyl ester can be quantitatively cleaved to the corresponding carboxylic acid by treating the scaffold with Lithium Hydroxide (LiOH) in a THF/Water (3:1) mixture at room temperature. The resulting 4-((diethylamino)methyl)benzoic acid is isolated as a zwitterion by carefully adjusting the pH to its isoelectric point (~pH 6-7) during workup.

  • Amide Diversification: The liberated carboxylic acid can be subjected to standard peptide coupling conditions. Utilizing coupling reagents like 4 and a base such as DIPEA, the acid can be conjugated with a vast library of primary or secondary amines (e.g., substituted anilines) to rapidly generate structurally diverse libraries for structure-activity relationship (SAR) studies.

References

  • Sigma-Aldrich Product Data: Benzil (benzyl) benzoat - Sigma-Aldrich: Methyl 4-(bromomethyl)benzoate. Sigma-Aldrich. 1

  • Royal Society of Chemistry: Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. RSC Advances. 3

  • Google Patents: WO2009124962A2 - Sulfonamides. World Intellectual Property Organization. 2

  • Google Patents: WO2013149996A1 - Substituted tricyclic compounds with activity towards ep1 receptors. World Intellectual Property Organization. 4

Sources

Application of Amine-Substituted Benzoic Acid Derivatives in Solid-Phase Synthesis: A Guide to the MeDbz Linker for Peptide Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: Initial searches for "Methyl 4-((diethylamino)methyl)benzoate" did not yield established protocols for its direct application as a linker or reagent in solid-phase synthesis within peer-reviewed literature. However, the structural motif of an aminobenzoic acid derivative is central to a powerful class of reagents used in modern peptide chemistry. This guide, therefore, focuses on a well-documented and highly relevant analogue: the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker . This linker has become a cornerstone for the on-resin synthesis of cyclic peptides, a class of molecules of increasing importance in drug discovery.

This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the MeDbz linker, its underlying chemistry, and detailed protocols for its successful implementation in the solid-phase synthesis of cyclic peptides.

Fundamentals: The MeDbz Linker and the Principle of Cleavage-Inducing Cyclization

The 3-amino-4-(methylamino)benzoic acid (MeDbz) linker is a "safety-catch" type linker that enables the synthesis of peptides which can be activated on the solid support for a final, traceless cleavage and cyclization step.[1][2] The core principle lies in the transformation of the linker into a highly reactive N-acyl-N'-methyl-benzimidazolinone (MeNbz) intermediate. This activated species is susceptible to nucleophilic attack, which, in an intramolecular fashion, leads to the concomitant cyclization of the peptide and its cleavage from the resin.[3][4]

This methodology is particularly advantageous for the synthesis of cyclic peptides, which are sought after for their enhanced stability, binding affinity, and favorable pharmacokinetic properties compared to their linear counterparts.[5][6] The on-resin cyclization minimizes intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support.[7]

The general workflow for using the MeDbz linker is depicted below:

workflow cluster_prep Linker & Peptide Synthesis cluster_activation Activation & Cyclization cluster_post Post-Cyclization A 1. Anchor MeDbz Linker to Amino-Resin B 2. Standard Fmoc-SPPS (Peptide Elongation) A->B C 3. Activation of MeDbz Linker (Formation of MeNbz) B->C D 4. Deprotection of N-terminal Nucleophile C->D E 5. Cleavage-Inducing Intramolecular Cyclization D->E F 6. Purification (RP-HPLC) E->F G 7. Optional One-Pot Modifications F->G

Figure 1: General workflow for on-resin peptide cyclization using the MeDbz linker.

Application Highlights

The MeDbz linker strategy offers several distinct advantages for the synthesis of complex cyclic peptides:

FeatureDescriptionBenefit for the Researcher
On-Resin Cyclization The cyclization reaction occurs while the peptide is still attached to the solid support.Minimizes the risk of intermolecular oligomerization, leading to higher yields of the desired cyclic monomer.[7]
Cleavage-Inducing The act of cyclization is what cleaves the peptide from the resin.Simplifies the workflow by combining two steps into one, and the linker is not incorporated into the final product (traceless).[1]
Versatility Enables the synthesis of various cyclic structures, including homodetic peptides (head-to-tail), and cyclodepsipeptides (containing ester or thioester bonds).[3][5]A single linker strategy can be applied to a wide range of research targets.
Post-Cyclization Modifications The cleavage conditions are often mild enough to allow for subsequent one-pot modifications.Allows for further diversification of the cyclic peptide, such as desulfurization, disulfide bond formation, or conjugation to other molecules, without an intermediate purification step.[6][8]

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of a head-to-tail cyclic peptide using the MeDbz linker. These are generalized procedures and may require optimization based on the specific peptide sequence.

Protocol 1: Attachment of Fmoc-MeDbz-OH to an Amino-Functionalized Resin

This protocol describes the anchoring of the MeDbz linker to a suitable amino-resin, such as aminomethyl ChemMatrix or Rink Amide resin.[3][4]

Materials:

  • Amino-functionalized resin (e.g., aminomethyl ChemMatrix, 0.4-0.6 mmol/g loading)

  • Fmoc-MeDbz-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the amino-resin (1.0 eq) in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-MeDbz-OH (2.0 eq), HOBt (or OxymaPure®, 2.0 eq) in DMF.

  • Add the solution from step 3 to the resin.

  • Add DIC (2.0 eq) to the resin slurry.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Perform a Kaiser test to confirm the absence of free amines. If the test is positive, continue agitation and monitor periodically.

  • Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under high vacuum. The loading can be determined by Fmoc quantification.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Following the successful attachment of the linker, the linear peptide is assembled using standard Fmoc-based SPPS protocols.

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, followed by 1 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7x).

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3-5 eq) using a suitable coupling reagent cocktail (e.g., HCTU/DIPEA or DIC/OxymaPure® in DMF) for 30-60 minutes.

  • Washing: Wash the resin with DMF (3x).

  • Repeat steps 1-4 for each amino acid in the sequence.

  • After the final amino acid is coupled, the N-terminal Fmoc group is typically left on until the activation step.

Protocol 3: On-Resin Activation and Cleavage-Inducing Cyclization

This is the key step where the MeDbz linker is activated and the peptide is cyclized. The example below is for a head-to-tail cyclization involving an N-terminal cysteine, a common strategy in Native Chemical Ligation (NCL) inspired cyclizations.[7][9]

Materials:

  • Peptide-MeDbz-resin

  • 4-Nitrophenyl chloroformate or Triphosgene

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cyclization Buffer (e.g., 0.2 M sodium phosphate, pH 7.0, with 30-50% acetonitrile)

Procedure:

  • Activation to MeNbz:

    • Swell the peptide-resin in anhydrous DCM.

    • Add 4-nitrophenyl chloroformate (5.0 eq) and DIPEA (10.0 eq).

    • Agitate at room temperature for 1-2 hours. This step forms the activated N-acyl-N'-methyl-benzimidazolinone (MeNbz).[3]

    • Drain and wash the resin thoroughly with DCM (5x) and DMF (5x).

  • Global Side-Chain Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to remove all acid-labile side-chain protecting groups.

    • Drain the TFA cocktail and wash the resin with DCM (3x) and DMF (3x). Neutralize with 10% DIPEA in DMF (2x) and wash again with DMF.

  • Cleavage-Inducing Cyclization:

    • Add the pre-warmed (approx. 40-50 °C) cyclization buffer to the resin.

    • Agitate the mixture at 40-50 °C for 2-16 hours. The progress of the cleavage can be monitored by taking small aliquots of the supernatant and analyzing by LC-MS.[7]

    • Once the reaction is complete, drain the supernatant containing the cyclic peptide.

    • Wash the resin with additional cyclization buffer or acetonitrile/water to recover any remaining product.

    • Combine the supernatant and washings. The crude cyclic peptide is now ready for purification by RP-HPLC.

cyclization cluster_mech Cyclization Mechanism Resin Peptide-MeNbz-Resin (Activated) Attack Intramolecular Nucleophilic Attack Resin->Attack Nuc N-terminal Nucleophile (e.g., Cys Thiol or Amine) Nuc->Attack CyclicPeptide Cyclic Peptide (In Solution) Attack->CyclicPeptide Cleavage SpentResin Spent Resin Attack->SpentResin Release

Sources

Analytical techniques for quantifying Methyl 4-((diethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Quantitative Analysis of Methyl 4-((diethylamino)methyl)benzoate

Abstract

This document provides a comprehensive guide to the quantitative analysis of Methyl 4-((diethylamino)methyl)benzoate, a key intermediate in various synthetic processes. The primary method detailed is a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, designed for accuracy, precision, and reliability in a research and quality control environment. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a powerful alternative and confirmatory technique. The protocols herein are grounded in established analytical principles and adhere to the validation framework set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Analyte Overview

Methyl 4-((diethylamino)methyl)benzoate is an organic compound whose precise quantification is critical for monitoring reaction kinetics, determining product purity, and ensuring the quality of starting materials in multi-step pharmaceutical manufacturing. Its molecular structure, featuring a tertiary amine and a benzoate ester, presents specific analytical considerations that must be addressed to achieve reliable results.

The development of a validated, fit-for-purpose analytical method is not merely a procedural step but a cornerstone of scientific integrity, ensuring that the data generated is accurate and reproducible.[1][4] This application note provides the detailed protocols and scientific rationale necessary for researchers, scientists, and drug development professionals to implement these analytical techniques effectively.

Table 1: Physicochemical Properties of Methyl 4-((diethylamino)methyl)benzoate

PropertyValueSource
Chemical Structure N/A
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
CAS Number 68453-55-4

Note: Spectroscopic and other physical properties such as UV λmax, boiling point, and melting point should be determined empirically using a certified reference standard during method development.

Primary Analytical Method: Reversed-Phase HPLC

RP-HPLC with UV detection is the recommended primary method for the routine quantification of Methyl 4-((diethylamino)methyl)benzoate. This technique is ideally suited for non-volatile organic molecules containing a UV chromophore (the benzene ring in this case) and offers excellent precision and accuracy.[5] The tertiary amine functional group requires careful mobile phase pH control to ensure consistent peak shape and retention.

Scientific Rationale for Method Design
  • Column Chemistry: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic nature, which provides effective retention for the moderately non-polar analyte.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and a buffered aqueous solution is employed. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. A phosphate buffer is used to maintain a constant pH. Controlling the pH is critical; at a pH below the pKa of the tertiary amine (typically ~9-10), the amine will be protonated, leading to better solubility in the aqueous phase and potentially sharper peaks by minimizing interactions with residual silanols on the column packing. A pH of ~3.0 is often a good starting point.

  • Detection: The aromatic ring of the benzoate moiety provides strong UV absorbance. A detection wavelength is selected near the absorbance maximum (λmax) to ensure high sensitivity. For benzoate structures, this is typically in the 230-260 nm range.

Experimental Protocol: HPLC Quantification

2.2.1. Instrumentation and Materials

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Potassium phosphate monobasic, and Orthophosphoric acid.

  • Reference Standard: Certified Methyl 4-((diethylamino)methyl)benzoate reference standard of known purity.

2.2.2. Step-by-Step Procedure

  • Mobile Phase Preparation (Acetonitrile:Buffer 60:40 v/v):

    • Aqueous Buffer: Dissolve potassium phosphate monobasic in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Final Mobile Phase: Mix acetonitrile and the prepared buffer in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas thoroughly before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards (10-200 µg/mL):

    • Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Table 2: HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm (or empirically determined λmax)
Injection Volume 10 µL
Column Temperature 30°C

Method Validation Protocol (per ICH Q2(R2))

A validated analytical procedure ensures its suitability for the intended purpose.[6] The following parameters must be evaluated according to ICH guidelines.[1][2][3]

HPLC_Method_Validation_Flow cluster_0 Method Development cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Interference Check) Dev->Specificity Begin Validation Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range Limits LOD & LOQ Range->Limits Robustness Robustness (Small Variations) Limits->Robustness Report Validation Report Robustness->Report Meets Criteria

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Table 3: Validation Parameters and Acceptance Criteria

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is from the analyte only.Analyze blank, placebo, and spiked samples. Perform forced degradation studies.No interference at the analyte's retention time. Peak purity must pass.
Linearity To verify a proportional relationship between concentration and response.Analyze 5-6 calibration standards across the range.Correlation coefficient (r²) ≥ 0.999.
Range To define the interval of reliable quantification.Confirmed by linearity, accuracy, and precision data.80% to 120% of the target concentration.
Accuracy To measure the closeness of results to the true value.Analyze spiked placebo samples at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between measurements.Repeatability: 6 replicate injections of one sample. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be detected and quantified.Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness To evaluate the method's resilience to small, deliberate variations.Vary parameters like flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase composition (±2%).%RSD ≤ 2.0% for system suitability parameters.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory technique, offering superior specificity through mass fragmentation patterns and high sensitivity for trace-level analysis or impurity profiling. However, direct GC analysis of tertiary amines can be challenging due to their polarity, which may cause peak tailing on standard non-polar columns.[7]

Scientific Rationale
  • Volatility: The analyte has sufficient volatility for GC analysis, especially with a heated injector.

  • Derivatization: While direct injection is possible, derivatization can improve peak shape and thermal stability. Chloroformate reagents can react with tertiary amines to form less polar carbamate derivatives, which are more amenable to GC analysis.[7]

  • Detection: Mass spectrometry provides definitive identification based on the analyte's mass-to-charge ratio (m/z) and its unique fragmentation pattern under electron ionization (EI).

Protocol Outline: GC-MS Analysis
  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate. For improved chromatography, consider a derivatization step with a reagent like propyl chloroformate.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • GC Conditions (Typical):

    • Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS).

    • Injector: Split/splitless injector at 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

    • Source Temperature: 230°C.

Overall Analytical Workflow

The following diagram illustrates the end-to-end process for quantifying Methyl 4-((diethylamino)methyl)benzoate in a regulated or research setting.

Caption: End-to-end workflow for sample analysis and reporting.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chemsrc. (n.d.). Methyl 4-[(dimethylamino)methyl]benzoate | CAS#:18153-53-2.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 343-353.
  • Sigma-Aldrich. (n.d.). methyl 4-[(diethylamino)methyl]benzoate | 68453-55-4.
  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Polytechnic Institute and State University.
  • BenchChem. (n.d.). A Comparative Guide to Quantitative Analytical Method Validation for Methyl 4-(4-oxobutyl)benzoate.

Sources

Application Note & Protocol: Laboratory Scale-Up of Methyl 4-((diethylamino)methyl)benzoate Synthesis via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for the laboratory scale-up of Methyl 4-((diethylamino)methyl)benzoate production.

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and purification of Methyl 4-((diethylamino)methyl)benzoate, a valuable tertiary amine intermediate in pharmaceutical and fine chemical synthesis. The protocol details a robust and scalable one-pot reductive amination procedure, reacting Methyl 4-formylbenzoate with diethylamine using sodium triacetoxyborohydride as a mild and selective reducing agent. This application note emphasizes the mechanistic rationale behind the procedural steps, provides detailed protocols for synthesis and purification, outlines key characterization data, and addresses critical considerations for scaling the reaction from milligrams to multi-gram quantities.

Introduction and Scientific Rationale

Tertiary amines are a ubiquitous functional group in active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1] Methyl 4-((diethylamino)methyl)benzoate serves as a key building block, incorporating both a tertiary amine and a methyl ester, allowing for further synthetic elaboration.

Traditional methods for tertiary amine synthesis, such as the direct alkylation of secondary amines with alkyl halides, are often difficult to control and can lead to the formation of undesired quaternary ammonium salts.[2][3] The Eschweiler-Clarke reaction is effective for methylation but is not suitable for introducing larger alkyl groups.[4][5]

Reductive amination has emerged as one of the most efficient and versatile methods for C-N bond formation.[6] This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.[7][8] The key to a successful one-pot reductive amination lies in the choice of the reducing agent. It must selectively reduce the protonated imine (iminium ion) intermediate in the presence of the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose. It is less reactive than sodium borohydride (NaBH₄) and is particularly effective under the mildly acidic conditions that promote iminium ion formation, thus minimizing the premature reduction of the aldehyde.[2] This protocol leverages the efficiency and selectivity of this reagent system to provide a high-yield pathway to the desired product.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot direct reductive amination.

Overall Reaction:

Methyl 4-formylbenzoate + Diethylamine --(NaBH(OAc)₃, CH₂Cl₂)--> Methyl 4-((diethylamino)methyl)benzoate

Mechanism:

The reaction mechanism involves three key steps:

  • Hemiaminal Formation: The nucleophilic diethylamine attacks the electrophilic carbonyl carbon of Methyl 4-formylbenzoate to form a transient hemiaminal intermediate.

  • Iminium Ion Formation: Under the reaction conditions, the hemiaminal readily dehydrates to form a resonance-stabilized iminium ion. This step is often the rate-determining step and is facilitated by the presence of a weak acid (acetic acid, a byproduct of the reducing agent).

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[2]

G Start Methyl 4-formylbenzoate + Diethylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H₂O) Product Methyl 4-((diethylamino)methyl)benzoate Iminium->Product Hydride Transfer Reducer NaBH(OAc)₃ Reducer->Iminium Hydride Source G cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Combine Reactants in DCM Reduction 2. Add NaBH(OAc)₃ at 0 °C Setup->Reduction Stir 3. Stir at RT (12-16h) Reduction->Stir Quench 4. Quench (NaHCO₃) Stir->Quench Extract 5. Extract (DCM) Quench->Extract Wash 6. Wash & Dry Extract->Wash Concentrate 7. Concentrate Wash->Concentrate Chromatography 8. Column Chromatography Concentrate->Chromatography Final_Product 9. Pure Product Chromatography->Final_Product Characterization 10. Characterize Final_Product->Characterization

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Advanced Application Notes: Functionalization of Aromatic Rings via Diethylaminomethylation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Medicinal Chemistry

The functionalization of aromatic rings with a diethylaminomethyl group (–CH₂NEt₂) is a cornerstone strategy in modern synthetic and medicinal chemistry. As a Senior Application Scientist, I approach this functional group not merely as a structural appendage, but as a dynamic physicochemical modulator and a powerful synthetic directing group.

From a pharmacological perspective, the tertiary amine of the diethylaminomethyl group introduces a basic site capable of forming stable hydrochloride salts. This transformation drastically increases the aqueous solubility of otherwise hydrophobic aromatic scaffolds, a critical parameter for oral bioavailability and intravenous formulation1[1]. Furthermore, this moiety frequently acts as a vital pharmacophore, introducing new hydrogen-bond accepting sites that enhance target receptor binding affinity, as seen in various 2[2] and 3[3].

Synthetically, the –CH₂NEt₂ group serves two primary workflows:

  • Direct Aminomethylation : Installation via the Mannich reaction.

  • Directed Ortho Metalation (DoM) : Utilizing the installed amine's lone pair to coordinate lithium, directing subsequent electrophilic substitutions to the ortho position.

Workflow 1: Direct Aminomethylation (Mannich Reaction)

The Mannich reaction is the most efficient method for installing the diethylaminomethyl group onto electron-rich aromatic rings (e.g., indoles, phenols, and pyrroles).

Caption: Aromatic aminomethylation pathway via in situ generated iminium ion.

Causality of Experimental Choices
  • In Situ Iminium Generation : Rather than using pre-formed, moisture-sensitive Eschenmoser's salt analogs, we generate the electrophilic N,N-diethyliminium ion in situ from diethylamine and paraformaldehyde. This is highly cost-effective and operationally stable[1].

  • Paraformaldehyde over Aqueous Formalin : Using polymeric paraformaldehyde eliminates excess water from the reaction matrix, driving the dehydration equilibrium forward to maximize iminium ion concentration.

  • Acetic Acid Catalyst : A catalytic amount of glacial acetic acid serves a dual purpose: it aids in the thermal depolymerization of paraformaldehyde and protonates the transient hemiaminal (diethylaminomethanol) to facilitate the loss of water.

Step-by-Step Protocol
  • Reagent Preparation : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend paraformaldehyde (1.2 equiv) in absolute ethanol (0.5 M relative to the aromatic substrate).

  • Hemiaminal Formation : Add diethylamine (1.2 equiv) dropwise at room temperature. Stir the suspension for 30–45 minutes until the solution becomes completely clear, indicating the quantitative formation of the hemiaminal intermediate.

  • Catalysis & Substrate Addition : Add glacial acetic acid (0.1 equiv) followed immediately by the electron-rich aromatic substrate (e.g., Indole, 1.0 equiv).

  • Reflux : Attach a reflux condenser and heat the reaction mixture to 80°C for 4 to 6 hours.

  • Work-up (Neutralization) : Cool the mixture to room temperature. Slowly quench the reaction with cold, saturated aqueous NaHCO₃ to neutralize the acetic acid and ensure the amine product is fully free-based.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Eluent: DCM:MeOH 95:5 containing 1% Et₃N to prevent amine streaking on the silica).

Self-Validating System
  • In-Process TLC : Spot the reaction mixture against the starting material. Develop the plate and dip it in a Ninhydrin stain, followed by heating. The product will appear as a distinct spot that turns dark brown/purple, confirming the successful installation of the basic amine.

  • Post-Process NMR : ¹H-NMR (CDCl₃) must reveal a new diagnostic singlet integrating to 2H at ~3.6–3.8 ppm (representing the –CH₂– bridge). The disappearance of the specific aromatic proton (e.g., the C3-H of indole) confirms complete and regioselective substitution.

Workflow 2: Directed Ortho Metalation (DoM)

Once installed, the diethylaminomethyl group becomes an exceptional directing group. The nitrogen lone pair coordinates with alkyllithium reagents, bringing the basic carbanion into close proximity with the ortho-proton, drastically lowering the activation energy for regioselective deprotonation 4[4].

Caption: Directed Ortho Metalation (DoM) utilizing the diethylaminomethyl directing group.

Causality of Experimental Choices
  • t-Butyllithium (t-BuLi) : We specifically select t-BuLi over n-BuLi. Its extreme steric bulk prevents unwanted nucleophilic addition to the aromatic ring, while its high basicity ensures rapid and complete deprotonation of the ortho-position[4].

  • Cryogenic Conditions (-78°C) : Operating at dry ice/acetone temperatures is non-negotiable. It prevents the highly reactive t-BuLi from cleaving the THF solvent and traps the kinetically favored ortho-lithiated species, preventing undesired rearrangements or benzylic deprotonation.

Step-by-Step Protocol
  • System Purging : In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve the diethylaminomethyl arene (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78°C for 15 minutes.

  • Lithiation : Add t-BuLi (1.1 equiv, 1.7 M in pentane) dropwise via syringe. Crucial technique: Dispense the t-BuLi down the cold inner wall of the flask to pre-cool the reagent before it hits the reaction mixture. Stir at -78°C for 1 hour.

  • Validation Aliquot (The Trust Mechanism) : Withdraw a 0.1 mL aliquot via a purged microsyringe and quench it immediately in a vial containing D₂O.

  • Electrophilic Trapping : Once lithiation is validated (see below), add a pre-cooled solution of the electrophile (e.g., Iodine, 1.2 equiv in anhydrous THF) dropwise. Maintain the reaction at -78°C for 30 minutes, then allow it to slowly warm to 0°C over 1 hour.

  • Work-up : Quench the reaction with saturated aqueous NH₄Cl. If iodine was used, add saturated Na₂S₂O₃ to reduce unreacted I₂. Extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.

Self-Validating System
  • In-Process D₂O Quench : Before adding expensive or complex electrophiles, analyze the D₂O-quenched aliquot via GC-MS. A mass shift of +1 Da (M+1 peak) with >95% conversion proves that the ortho-lithiation was successful. If the M+1 peak is absent, the system contains moisture or the t-BuLi has degraded, and the reaction should be aborted.

  • Post-Process NMR : ¹³C-NMR is highly diagnostic here. The carbon atom bearing the newly introduced electrophile (e.g., Iodine) will show a massive upfield shift (due to the heavy atom effect) compared to the starting material.

Quantitative Data Summary

The following table summarizes the expected parameters and validation metrics for both workflows across various substrates.

Reaction TypeSubstrateReagents & CatalystTempElectrophileTypical YieldKey Validation Metric
Mannich IndoleEt₂NH, (CH₂O)n, AcOH80°CN,N-Diethyliminium75–85%¹H-NMR: ~3.6 ppm (s, 2H)
Mannich PhenolEt₂NH, (CH₂O)n, EtOH25–80°CN,N-Diethyliminium70–80%¹H-NMR: ~3.7 ppm (s, 2H)
DoM 7-Azaindole deriv.t-BuLi, THF-78°CIodine (I₂)65–75%MS: Isotopic shift (+126 Da)
DoM Benzene deriv.n-BuLi / TMEDA-20°CCO₂ (Solid)80–90%IR: C=O stretch ~1690 cm⁻¹

References

  • BenchChem Technical Support Team. "Application Notes: The Role of (Diethylamino)methanol in Pharmaceutical Drug Discovery." Benchchem.
  • "Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens." PubMed.
  • "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties." MDPI.
  • "FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years." PMC.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-((diethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-((diethylamino)methyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring both scientific accuracy and practical applicability.

The most common and reliable method for synthesizing Methyl 4-((diethylamino)methyl)benzoate is through the nucleophilic substitution of Methyl 4-(bromomethyl)benzoate with diethylamine. This SN2 reaction is favored for its straightforward execution and generally good yields when optimized.

Reaction Overview and Mechanism

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. Diethylamine, acting as the nucleophile, attacks the electrophilic benzylic carbon of Methyl 4-(bromomethyl)benzoate. The reaction proceeds via a backside attack, leading to the displacement of the bromide leaving group and the formation of the desired tertiary amine.[1] A non-nucleophilic weak base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the hydrobromic acid (HBr) generated in situ, preventing the protonation and deactivation of the diethylamine nucleophile.[2][3]

Caption: SN2 mechanism for the synthesis of Methyl 4-((diethylamino)methyl)benzoate.

Standard Experimental Protocol & Workflow

This protocol provides a baseline for achieving a high yield and purity.

Reagents and Conditions
Reagent/ParameterMolar Eq.Amount (for 10 mmol scale)Purpose
Methyl 4-(bromomethyl)benzoate1.02.29 gElectrophile/Starting Material
Diethylamine1.5 - 2.01.6 - 2.2 mL (1.1 - 1.46 g)Nucleophile
Potassium Carbonate (K₂CO₃)1.52.07 gBase (Acid Scavenger)
Acetonitrile (MeCN)-50 mLPolar Aprotic Solvent
Temperature-Room Temperature to 50 °CReaction Condition
Time-4 - 12 hoursReaction Condition
Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-(bromomethyl)benzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask to dissolve/suspend the solids.

  • Nucleophile Addition: Add diethylamine (1.5-2.0 eq) to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting benzyl bromide spot has been consumed.

  • Work-up (Quenching & Extraction):

    • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and KBr salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification & Analysis: Purify the crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes. Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during the synthesis.

Q1: My reaction yield is very low. What are the most likely causes?

A1: Low yield can stem from several factors. Systematically check the following:

  • Purity of Starting Material: The starting material, Methyl 4-(bromomethyl)benzoate, is a lachrymator and can degrade upon exposure to moisture.[4] Ensure it is pure and handled under dry conditions. Degradation can lead to inactive starting material.

  • Insufficient Base: Potassium carbonate is critical for neutralizing the HBr byproduct. If diethylamine is protonated by HBr, it becomes a non-nucleophilic ammonium salt, halting the reaction. Ensure you use at least 1.5 equivalents of finely powdered, anhydrous K₂CO₃.[2][5]

  • Reaction Temperature: While the reaction proceeds at room temperature, gentle heating (40-50 °C) can significantly increase the rate of this SN2 reaction.[6] However, excessive heat can promote side reactions.

  • Moisture Contamination: Water can hydrolyze the starting benzyl bromide to the corresponding alcohol and can interfere with the base. Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Choice of Base: Stronger, more nucleophilic bases like hydroxides (NaOH, KOH) can cause hydrolysis of the methyl ester group, reducing the yield of the desired product.[7] K₂CO₃ is a preferred non-nucleophilic base for this reason.[3]

Q2: My TLC shows unreacted starting material even after 12 hours. Why isn't the reaction going to completion?

A2: This points to issues with reactivity or stoichiometry.

  • Insufficient Nucleophile: A common issue is using too little diethylamine. While stoichiometry suggests a 1:1 ratio, in practice, an excess (1.5-2.0 eq.) is often required to drive the reaction to completion and to account for any potential loss due to volatility or side reactions.[4]

  • Poor Solubility/Mixing: K₂CO₃ is not very soluble in acetonitrile. Ensure vigorous stirring to maintain a fine suspension and maximize the surface area for the acid-scavenging reaction to occur efficiently.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, or DMSO are ideal for SN2 reactions because they solvate the cation (K⁺) but not the nucleophile, increasing its reactivity.[1][4] If using a less polar solvent, the reaction rate will be significantly slower.

Q3: I see multiple product spots on my TLC, leading to a difficult purification. What are these side products?

A3: The primary side reaction of concern is over-alkylation.

  • Quaternization: The desired product, a tertiary amine, is itself a nucleophile. It can react with another molecule of Methyl 4-(bromomethyl)benzoate to form a quaternary ammonium salt. This is often observed as a baseline spot on the TLC plate that is highly polar.

    • Solution: Use a slight excess of diethylamine relative to the benzyl bromide. This ensures the electrophile is more likely to encounter the more abundant primary nucleophile (diethylamine) rather than the tertiary amine product.[8] Avoid a large excess of the benzyl bromide starting material.

Q4: I'm struggling to purify the final product. Column chromatography is messy and the product streaks.

A4: Tertiary amines are basic and can interact strongly with the acidic silica gel, causing streaking and poor separation.

  • Neutralize the Silica: Pre-treat your silica gel slurry with 1-2% triethylamine (NEt₃) in your eluent system. This deactivates the acidic sites on the silica, leading to sharper bands and better separation.

  • Acid-Base Extraction: An alternative to chromatography for removing non-basic impurities is an acid-base workup.[9]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous HCl (e.g., 1 M). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the aqueous layer and carefully basify it with NaOH or NaHCO₃ until pH > 10.

    • Extract the now-neutral amine product back into an organic solvent.

    • Wash with brine, dry with Na₂SO₄, and concentrate to get the purified product. This method is particularly effective for large-scale purifications.[10][11]

Troubleshooting_Tree P0 Problem Encountered P1 Low Yield P0->P1 P2 Incomplete Reaction (Starting Material Remains) P0->P2 P3 Purification Issues (Streaking on Column) P0->P3 S1 Check Reagent Purity & Anhydrous Conditions P1->S1 Degradation? S2 Increase Reaction Temp (40-50°C) P1->S2 Slow Rate? S3 Ensure >1.5 eq. K2CO3 & Vigorous Stirring P1->S3 Deactivation? P2->S2 Kinetics? P2->S3 Base Issue? S4 Use Excess Diethylamine (1.5-2.0 eq.) P2->S4 Stoichiometry? S5 Add NEt3 to Eluent (1-2%) P3->S5 For Chromatography S6 Perform Acid-Base Extraction P3->S6 Alternative Method

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Purification of crude Methyl 4-((diethylamino)methyl)benzoate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with basic ester compounds. Methyl 4-((diethylamino)methyl)benzoate (C₁₃H₁₉NO₂) presents a specific purification hurdle: it contains both a base-sensitive methyl ester and a highly basic tertiary amine (diethylamino group)[1].

Diagnostic Workflow for Amine Streaking

TroubleshootingWorkflow Start Crude Methyl 4-((diethylamino)methyl)benzoate TLC Run TLC on Standard Silica (Hexane/EtOAc) Start->TLC Decision1 Is severe streaking observed? TLC->Decision1 AddTEA Add 1-3% TEA to Mobile Phase Pre-treat Silica Decision1->AddTEA Yes StandardCol Run Standard Silica Column Decision1->StandardCol No Decision2 Does TEA resolve the streaking? AddTEA->Decision2 End Purified Product (High Vacuum to remove TEA) StandardCol->End RunTEA Run TEA-Deactivated Silica Column Decision2->RunTEA Yes AltPhase Switch to Amine-Functionalized Silica or Basic Alumina Decision2->AltPhase No RunTEA->End AltPhase->End

Diagnostic workflow for resolving amine streaking during basic ester purification.

Troubleshooting Guide & FAQs

Q1: Why does my crude Methyl 4-((diethylamino)methyl)benzoate streak severely on standard silica gel? Expertise & Causality: The target compound contains a basic tertiary amine. Standard normal-phase silica gel (SiO₂) possesses terminal, weakly acidic silanol groups (Si-OH) on its surface[2]. When the basic amine passes through the column, it undergoes a strong acid-base interaction with these silanol groups[3]. This causes the compound to bind tightly and unevenly to the stationary phase, resulting in severe tailing or "streaking" rather than eluting as a discrete, sharp band[3].

Q2: How do I modify my mobile phase to prevent this streaking without hydrolyzing the methyl ester? Expertise & Causality: To prevent the amine from interacting with the silica, you must "deactivate" the acidic silanol groups. This is achieved by adding a volatile at 1% to 3% (v/v) to your mobile phase[4]. TEA acts as a sacrificial base; it outcompetes your target amine for the acidic silanol sites[3]. Because TEA is a mild, non-nucleophilic organic base, it safely masks the silica without risking the base-catalyzed hydrolysis of your base-sensitive methyl benzoate ester moiety.

Q3: If TEA modification fails or complicates downstream solvent removal, what are the alternative stationary phases? Expertise & Causality: If high-vacuum removal of TEA is problematic for your workflow, you should switch the stationary phase entirely. or basic alumina (Al₂O₃) are the premier alternatives[2][5]. Amine-functionalized silica has its silanol groups chemically capped with aminopropyl chains, inherently preventing acidic interactions and allowing basic compounds to elute cleanly using standard Hexane/Ethyl Acetate gradients[2].

Quantitative Data: Mobile Phase Optimization

The following table summarizes the expected chromatographic behavior of Methyl 4-((diethylamino)methyl)benzoate under various conditions to aid in rapid visual comparison.

Stationary PhaseMobile Phase SystemTEA ModifierExpected R_fSpot Morphology
Standard Silica (Normal Phase)Hexane : EtOAc (7:3)0%~0.10Severe Streaking / Tailing
Standard Silica (Normal Phase)Hexane : EtOAc (7:3)2% (v/v)~0.35Sharp, defined spot
Amine-Functionalized SilicaHexane : EtOAc (8:2)0%~0.40Sharp, defined spot
Basic AluminaHexane : EtOAc (8:2)0%~0.45Moderate broadening

Self-Validating Protocol: TEA-Deactivated Silica Gel Column Chromatography

Objective: Purify crude Methyl 4-((diethylamino)methyl)benzoate while suppressing silanol-induced streaking. Trustworthiness: This protocol features a critical self-validation check (Step 3) to ensure the column is fully deactivated before the valuable crude mixture is applied.

Step 1: Solvent Preparation Prepare the mobile phase (e.g., 70% Hexane / 30% Ethyl Acetate). Add exactly 2% (v/v) Triethylamine (TEA) to the total volume[4]. Mix thoroughly.

Step 2: Column Packing (Slurry Method) Weigh the appropriate amount of standard silica gel (typically 30-50x the crude mass). Create a slurry using the TEA-modified mobile phase. Pour the slurry into the column and allow it to settle evenly without air bubbles[2][6].

Step 3: Silica Deactivation (Critical Self-Validation Step) Flush the packed column with at least 2 to 3 column volumes (CV) of the TEA-modified mobile phase[3]. Self-Validation Check: Collect a few drops of the eluent exiting the column and test it with pH paper. It must test basic (pH > 8). If it is neutral, the silanol groups have not been fully saturated. Continue flushing until the eluent tests basic.

Step 4: Sample Loading Dissolve the crude Methyl 4-((diethylamino)methyl)benzoate in the minimum volume of the TEA-modified mobile phase (or pure dichloromethane if solubility is poor). Apply it evenly to the top of the silica bed[6].

Step 5: Elution & Collection Elute the column using the TEA-modified mobile phase. Collect fractions in standard test tubes.

Step 6: Analysis & Concentration Spot fractions on a TLC plate (pre-treated with TEA) to identify the product. Pool the pure fractions and concentrate via rotary evaporation. Place the resulting oil/solid under high vacuum (≤ 0.1 mbar) for 4-6 hours to ensure complete removal of residual TEA.

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Technical Support Center: Troubleshooting the Purification of Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Polar Compound Purification. Highly polar, hydrophilic compounds present a notorious challenge in liquid chromatography: they often elute in the void volume of standard reversed-phase (RP-LC) columns, resulting in poor resolution, severe ion suppression in mass spectrometry (MS), and failed purifications.

As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-fixing. Here, we address the mechanistic causality behind your chromatographic failures, providing self-validating protocols to ensure robust, reproducible purifications.

Diagnostic Triage: Selecting the Right Separation Mode

The most common cause of failure in polar compound purification is forcing a molecule into an incompatible chromatographic mode. Before adjusting gradients or buffers, you must ensure the fundamental retention mechanism matches your analyte's physicochemical properties.

DecisionTree Start Target: Highly Polar Compound Ionizable Is the compound ionizable? Start->Ionizable YesIon Yes (Acids/Bases) Ionizable->YesIon pKa 2-10 NoIon No (Neutrals/Sugars) Ionizable->NoIon No charge MixedMode Mixed-Mode Chromatography YesIon->MixedMode MS Compatible IPRPLC Ion-Pairing RP-LC YesIon->IPRPLC UV Only HILIC HILIC (Hydrophilic Interaction) NoIon->HILIC Organic Soluble AqRP Aqueous-Compatible RP NoIon->AqRP Water Soluble

Fig 1. Diagnostic decision tree for selecting the optimal polar compound purification strategy.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often referred to as "reverse-reversed phase." It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a highly organic mobile phase (typically >70% acetonitrile) 1[1]. Water acts as the strong eluting solvent.

HILIC Troubleshooting FAQs

Q: Why are my retention times constantly drifting from run to run? A: This is a classic symptom of incomplete column equilibration. Retention in HILIC is primarily driven by the analyte partitioning between the organic-rich mobile phase and a semi-stagnant, water-enriched layer immobilized on the polar stationary phase 2[2]. If you do not pump enough column volumes (CVs) of mobile phase prior to injection, this water layer is not fully formed, causing the phase volume ratio—and thus retention time—to fluctuate.

Q: My peaks are severely tailed or split. How do I fix this? A: Check your sample diluent. Because water is the strong solvent in HILIC, injecting a sample dissolved in 100% water introduces a localized "plug" of strong solvent. This disrupts the stationary water layer and sweeps the analytes down the column before they can properly partition 3[3]. Always dissolve your sample in a diluent that closely matches the initial mobile phase conditions (e.g., >75% acetonitrile).

Q: Why did my buffer precipitate in the pump lines? A: Phosphate buffers are insoluble in high concentrations of acetonitrile. In HILIC, you must use volatile, organic-soluble buffers such as ammonium formate or ammonium acetate (typically 5–20 mM) 4[4]. The ammonium counter-ion is also critical for facilitating the formation of the aqueous bilayer.

Protocol: Self-Validating HILIC Method Development Workflow

HILICWorkflow Step1 1. Column Flushing Step2 2. Pump High Organic Step1->Step2 Step3 3. Water Layer Formation Step2->Step3 Step4 4. Sample Injection Step3->Step4 Step5 5. Partitioning & Elution Step4->Step5

Fig 2. Step-by-step mechanistic workflow of HILIC equilibration and analyte partitioning.

  • System Preparation: Flush the LC system with 50:50 Acetonitrile:Water to remove any residual non-volatile salts from previous RP-LC runs.

  • Mobile Phase Setup: Prepare Mobile Phase A (e.g., 100 mM Ammonium Acetate in Water, pH 5.8) and Mobile Phase B (100% Acetonitrile). Set the pump to deliver 95% B and 5% A (yielding a final buffer concentration of 5 mM).

  • Deep Equilibration (Critical Step): Pump at least 20 to 50 column volumes (CV) of the initial mobile phase through the column. Validation: Inject a standard mix 3 times; equilibration is complete only when retention time standard deviation is < 0.05 minutes.

  • Sample Preparation: Dilute the sample in a minimum of 75% Acetonitrile. If the sample is insoluble, try a mixture of Acetonitrile/Methanol or Acetonitrile/Isopropanol.

  • Gradient Elution: Program a gradient decreasing Acetonitrile from 95% down to 50% over 15 column volumes.

Mixed-Mode Chromatography (MMC)

When compounds are highly polar and ionizable, HILIC may struggle with solubility. Mixed-mode chromatography integrates multiple interaction mechanisms—typically hydrophobic (reversed-phase) and electrostatic (ion-exchange)—into a single ligand 5[5].

Mixed-Mode Troubleshooting FAQs

Q: My polar basic compound is binding irreversibly to the MMC column. How do I elute it? A: You are experiencing excessive secondary electrostatic interactions. In MMC, you must manipulate both the organic modifier (for the RP mechanism) and the ionic strength/pH (for the IEX mechanism) 6[6]. To elute a stubbornly retained ion, either increase the buffer concentration (e.g., from 10 mM to 50 mM) to outcompete the analyte for the charged sites, or shift the pH to neutralize the analyte entirely 7[7].

Protocol: 2D Optimization Strategy for Mixed-Mode
  • Fix the Organic Modifier: Run a shallow organic gradient (e.g., 5% to 50% Methanol) while keeping the buffer concentration constant at 10 mM. Note the retention time.

  • Fix the Ionic Strength: Run an isocratic organic method (based on step 1) but run a buffer gradient from 10 mM to 100 mM Ammonium Acetate.

  • Synthesize the Method: Combine the optimized organic percentage with the ionic strength required to achieve sharp, symmetrical peaks. Validation: Ensure peak symmetry (As) is between 0.9 and 1.2; tailing indicates insufficient ionic strength to break electrostatic binding.

Aqueous-Compatible Reversed-Phase & Ion-Pairing

Aqueous RP & IP-RPLC FAQs

Q: I tried to retain my polar compound on a standard C18 column by using 100% water, but I lost all retention and the peaks look terrible. Why? A: You have induced "phase collapse" or "dewetting." Standard C18 ligands are highly hydrophobic. In the absence of an organic modifier, the aqueous mobile phase cannot penetrate the pores of the silica due to high surface tension. The C18 chains fold down upon themselves to minimize contact with water, drastically reducing the accessible surface area . Solution: Switch to an aqueous-compatible column, such as a polar-embedded C18, a High Strength Silica (HSS T3) phase, or Porous Graphitic Carbon (PGC), which relies on charge-induced interactions rather than pure hydrophobicity 8[8].

Q: I used Trifluoroacetic Acid (TFA) as an ion-pairing agent to retain my polar bases, but my MS signal disappeared. What happened? A: TFA is an excellent ion-pairing agent that dramatically increases the hydrophobicity of polar basic compounds, allowing them to retain on C18 columns. However, TFA has a high surface activity and tightly binds to the analytes in the MS droplet, preventing them from entering the gas phase. This causes severe ion suppression in Electrospray Ionization (ESI-MS) . Solution: Substitute TFA with Formic Acid (weaker ion-pairing, better MS signal) or transition your method to Mixed-Mode Chromatography, which does not require ion-pairing agents.

Quantitative Summary of Purification Techniques

TechniqueStationary PhaseMobile Phase CompositionPrimary Retention MechanismMS CompatibilityBest For
HILIC Bare Silica, Amide, DiolHigh Organic (>70%), Low AqueousPartitioning into immobilized water layerExcellent (High volatility)Highly polar neutrals, sugars, metabolites
Mixed-Mode (MMC) RP + IEX LigandsAqueous/Organic Gradient + SaltHydrophobic + ElectrostaticGood (Requires volatile salts)Polar ionizable compounds (Acids/Bases)
Aqueous RP Polar-embedded C18, PGCHigh Aqueous (>95%), Low OrganicHydrophobic / Charge-inducedExcellentSmall polar compounds soluble in water
IP-RPLC Standard C18Aqueous/Organic + Ion-Pairing AgentHydrophobic + Charge NeutralizationPoor (Severe ion suppression)Preparative UV purification of polar bases

Sources

Esterification Troubleshooting Center: Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups. Here, we dissect the mechanistic causality behind byproduct formation in complex esterifications and provide self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Steglich Esterification: Suppressing N-Acylurea Formation

Q: I am observing a significant amount of N-acylurea byproduct when using DCC and DMAP in THF. How can I shift the reaction toward the desired ester?

A: Mechanistic Causality & Solution The formation of N-acylurea in Steglich esterification is not a random side reaction; it is a thermodynamically driven 1,3-O–N acyl migration of the highly reactive O-acylisourea intermediate[1]. When the intermolecular attack by the alcohol is slow—often due to steric hindrance or insufficient DMAP concentration—this unimolecular rearrangement dominates, irreversibly consuming your carboxylic acid. Solvents like tetrahydrofuran (THF) and dioxane stabilize the conformation required for this migration, exacerbating the issue[1].

Optimization Strategy:

  • Solvent Switch: Replace THF with dichloromethane (DCM). DCM destabilizes the transition state of the O–N migration, significantly limiting N-acylurea formation[1].

  • Acid Co-Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA·H₂O, ~5 mol%). The p-TSA protonates the O-acylisourea intermediate, effectively shutting down the 1,3-rearrangement pathway and boosting the isolated yield of the target ester[1].

Steglich Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acyl N-Acylurea Byproduct O_Acyl->N_Acyl 1,3-O-N Migration (THF/Dioxane) DMAP_Adduct N-Acylpyridinium Active Species O_Acyl->DMAP_Adduct DMAP Catalysis (DCM + p-TSA) Ester Target Ester + DCU DMAP_Adduct->Ester + Alcohol

Steglich Esterification: O-N Acyl Migration vs. Desired Pathway.

Yamaguchi Esterification: Preventing Self-Condensation

Q: During the macrocyclization of a polyketide using the Yamaguchi protocol, I am recovering a large amount of symmetric aliphatic anhydride and self-condensation byproducts instead of the desired macrolactone. What is going wrong?

A: Mechanistic Causality & Solution The classical Yamaguchi esterification relies on the formation of a mixed anhydride between your carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC). However, if the subsequent acyl transfer step is slow, the mixed anhydride can disproportionate or react with another equivalent of the starting carboxylic acid to form a symmetric aliphatic anhydride[2]. This symmetric anhydride is significantly less reactive toward the alcohol, leading to self-condensation byproducts and poor yields[2].

Optimization Strategy:

  • Kinetic Control via Temperature: While mixed anhydride formation should occur at 0 °C, the addition of the alcohol and DMAP must be followed by immediate heating. Elevating the reaction temperature to 60 °C forces the acyl transfer step to outcompete the disproportionation pathway[2].

  • Reagent Substitution: For highly sensitive or sterically hindered aliphatic esters, consider replacing the bulky TCBC with unhindered benzoyl chloride or p-toluoyl chloride. Recent mechanistic studies show these reagents cleanly generate the reactive symmetric anhydride in situ without the toxic and sterically demanding byproducts of TCBC[3].

Mitsunobu Esterification: Balancing Carboxylate Reactivity

Q: My Mitsunobu esterification (PPh₃, DIAD, carboxylic acid, secondary alcohol) is yielding very little ester and mostly decomposition products of the DIAD/PPh₃ adduct. How do I balance the reactivity?

A: Mechanistic Causality & Solution In the Mitsunobu reaction, the pKa of the carboxylic acid dictates the entire reaction pathway[4]. The initial step forms a betaine adduct between PPh₃ and DIAD, which must be protonated by the carboxylic acid. If your acid is too weak (pKa > 4, e.g., acetic acid), the resulting carboxylate counterion acts as a strong nucleophile. It will prematurely attack the phosphonium adduct before the alcohol can be activated, leading to hydrazine byproducts (such as mono-N-acetylhydrazine)[4].

Optimization Strategy:

  • Acid Strength Tuning: Use a stronger acid (pKa < 4) like 4-nitrobenzoic acid or chloroacetic acid. The resulting carboxylate is a weaker nucleophile, allowing the alcohol to react with the phosphonium intermediate first[4].

  • Alternative Reagents: If a specific weak acid is required, replace DIAD with 4,4′-azopyridine. This electron-deficient reagent forms a solid hydrazine byproduct that is easily filtered out, and it alters the kinetic profile to favor esterification even with problematic substrates[5].

Mitsunobu Adduct PPh3 + DIAD Betaine Protonation Protonated Adduct + Carboxylate Adduct->Protonation + Carboxylic Acid Decomp Hydrazine Byproducts Protonation->Decomp Weak Acid (pKa > 4) Premature Attack Alkoxy Alkoxyphosphonium Intermediate Protonation->Alkoxy Strong Acid (pKa < 4) Alcohol Activation Ester Inverted Ester Alkoxy->Ester Nucleophilic Substitution

Mitsunobu Esterification: Acid Strength Dictates Reaction Pathway.

Fischer Esterification: Avoiding Ether Byproducts

Q: I am performing a Fischer esterification with an aliphatic alcohol and sulfuric acid, but I am detecting dialkyl ether byproducts and incomplete conversion. How can I optimize this?

A: Mechanistic Causality & Solution Fischer esterification operates via a fully reversible PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism[6]. The use of harsh dehydrating acids like concentrated H₂SO₄ at elevated temperatures often catalyzes the intermolecular dehydration of the alcohol, forming dialkyl ethers[6]. Furthermore, because water is a byproduct, the equilibrium will stall if water is not actively removed.

Optimization Strategy:

  • Milder Catalysis: Replace H₂SO₄ with a milder Brønsted acid such as p-TSA or an acidic solid ion-exchange resin like Amberlite IR120. These catalysts provide the necessary protons for carbonyl activation without triggering the harsh etherification pathways[7].

  • Equilibrium Shifting: Actively remove water using a Dean-Stark apparatus (if refluxing in toluene) or by adding activated 4Å molecular sieves to the reaction mixture.

Quantitative Data & Experimental Protocols

Table 1: Impact of Optimization Conditions on Byproduct Formation
Reaction TypePrimary ByproductCausalityOptimization StrategyExpected Yield Increase
Steglich N-Acylurea1,3-O-N acyl migration in polar solventsSwitch to DCM, add 5 mol% p-TSA+25% to 45%
Yamaguchi Symmetric AnhydrideDisproportionation of mixed anhydrideElevate temp to 60 °C, use equimolar reagents+20% to 50%
Mitsunobu Hydrazine AdductsWeak acid (pKa > 4) attacks phosphoniumUse stronger acid or lower temp to -15 °C+30% to 60%
Fischer Dialkyl EthersHarsh dehydration by H₂SO₄Use Amberlite IR120 or p-TSA, remove water+15% to 30%
Protocol 1: Modified Steglich Esterification (Self-Validating System)
  • Setup: Dissolve the carboxylic acid (1.0 eq) and alcohol (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Catalyst Addition: Add DMAP (0.1 eq) and p-TSA·H₂O (0.05 eq). Causality Note: The p-TSA immediately protonates the transient O-acylisourea, preventing the 1,3-rearrangement.

  • Activation: Cool the mixture to 0 °C and add DCC (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Check: Filter the precipitated dicyclohexylurea (DCU). Perform TLC (Hexanes/EtOAc). The absence of a highly UV-active, high-Rf spot confirms the successful suppression of the N-acylurea byproduct.

Protocol 2: Optimized Yamaguchi Esterification (Self-Validating System)
  • Setup: Dissolve the carboxylic acid (1.0 eq) and Et₃N (2.0 eq) in anhydrous toluene.

  • Mixed Anhydride Formation: Add TCBC (1.1 eq) dropwise at 0 °C. Stir for 30 minutes.

  • Validation Check: Analyze an aliquot via IR spectroscopy. The presence of characteristic mixed anhydride carbonyl stretches (~1800 and 1740 cm⁻¹) without symmetric anhydride peaks confirms proper activation.

  • Acyl Transfer: Add the alcohol (1.0 eq) and DMAP (2.0 eq) simultaneously.

  • Kinetic Push: Immediately heat the reaction to 60 °C for 2-4 hours. Causality Note: Elevated temperature accelerates the acyl transfer, outcompeting the disproportionation into self-condensation byproducts.

References

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification The Journal of Organic Chemistry - ACS Publications[Link]

  • Total Synthesis and Stereochemical Assignment of Roselipin 1A PMC - NIH[Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method Organic Chemistry Portal[Link]

  • The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity The Journal of Organic Chemistry - ACS Publications[Link]

  • Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction Organic Chemistry Portal[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Master Organic Chemistry[Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances MDPI[Link]

Sources

Validation & Comparative

A Comparative Reactivity Guide: Methyl 4-((diethylamino)methyl)benzoate vs. Methyl 4-((dimethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the choice between structurally similar building blocks can have profound implications for reaction outcomes, scalability, and overall process efficiency. This guide offers an in-depth comparison of two such analogs: Methyl 4-((diethylamino)methyl)benzoate and Methyl 4-((dimethylamino)methyl)benzoate. While differing by only two methylene units, their reactivity profiles are distinct, governed by a subtle interplay of electronic and steric effects. This document is intended for researchers, chemists, and drug development professionals to inform the selection of the appropriate reagent for specific synthetic applications.

Foundational Principles: Electronic and Steric Effects

The reactivity of the tertiary amine nitrogen is central to the utility of both molecules. This reactivity is primarily modulated by two opposing factors: the electron-donating nature of the alkyl groups, which enhances nucleophilicity, and the steric bulk of these groups, which can hinder it.

  • Electronic Effects : Alkyl groups are electron-donating via an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making its lone pair more available for donation. Ethyl groups are known to be more electron-donating than methyl groups.[1] Consequently, the nitrogen atom in the diethylamino moiety is more electron-rich, and therefore predicted to be a stronger base and a more potent nucleophile than its dimethylamino counterpart.[1]

  • Steric Effects : Steric hindrance refers to the non-bonding interactions that influence molecular shape and reactivity.[2] The two ethyl groups on the nitrogen in Methyl 4-((diethylamino)methyl)benzoate occupy a significantly larger volume of space than the two methyl groups in the dimethylamino analog. This increased bulk can impede the approach of electrophiles to the nitrogen's lone pair, potentially slowing down reactions where the amine acts as a nucleophile.[1][2]

The competition between these two effects—enhanced electronic donation versus increased steric hindrance—is the primary determinant of the differential reactivity observed between these two compounds.

Comparative Reactivity in Key Chemical Transformations

The practical implications of these structural differences become evident when comparing their performance in common chemical reactions. The quaternization reaction, a classic SN2 process, serves as an excellent model for direct comparison.

The Menshutkin Reaction: A Case Study in Quaternization

The Menshutkin reaction involves the alkylation of a tertiary amine by an alkyl halide to form a quaternary ammonium salt.[3] This reaction is highly sensitive to both the nucleophilicity of the amine and steric hindrance around the nitrogen center.[3][4]

Hypothetical Comparative Experiment: To quantify the reactivity difference, both Methyl 4-((diethylamino)methyl)benzoate and Methyl 4-((dimethylamino)methyl)benzoate are reacted with a standard electrophile, methyl iodide, under identical conditions (e.g., in a polar aprotic solvent like acetonitrile at a controlled temperature). The reaction progress would be monitored over time to determine initial reaction rates.

Expected Outcome & Rationale:

CompoundPredicted Relative RateDominant FactorRationale
Methyl 4-((dimethylamino)methyl)benzoateFaster Steric AccessibilityThe smaller methyl groups present a less hindered path for the incoming methyl iodide, allowing for a more favorable SN2 transition state.[1]
Methyl 4-((diethylamino)methyl)benzoateSlower Steric HindranceDespite the higher electron density on the nitrogen, the bulky ethyl groups significantly obstruct the electrophile's approach, overriding the electronic advantage.[1][5]

This expected outcome underscores a general principle: in SN2 reactions involving tertiary amines, steric factors often play a more decisive role than the inductive effects of the alkyl groups. While the diethylamino group is electronically "primed" for reaction, its physical bulk presents a kinetic barrier that is less pronounced in the dimethylamino analog.

Logical Framework: From Structure to Reactivity

The relationship between the molecular structure and the resulting chemical reactivity can be visualized as a logical progression.

G cluster_dimethyl Methyl 4-((dimethylamino)methyl)benzoate cluster_diethyl Methyl 4-((diethylamino)methyl)benzoate d_struct Structure: -N(CH₃)₂ d_steric Lower Steric Hindrance d_struct->d_steric d_electronic Good Inductive Effect d_struct->d_electronic d_reactivity Higher Reactivity in Sₙ2 Reactions d_steric->d_reactivity d_electronic->d_reactivity e_struct Structure: -N(CH₂CH₃)₂ e_steric Higher Steric Hindrance e_struct->e_steric e_electronic Stronger Inductive Effect e_struct->e_electronic e_reactivity Lower Reactivity in Sₙ2 Reactions e_steric->e_reactivity e_electronic->e_reactivity

Caption: Structure-Reactivity Relationship Diagram.

This diagram illustrates how the structural features (dimethyl vs. diethyl groups) lead to differing degrees of steric and electronic effects, which in turn dictate the ultimate reactivity in sterically demanding reactions like quaternization. The solid lines indicate the dominant effect.

Experimental Protocol: Synthesis of Methyl 4-((dimethylamino)methyl)benzoate

To provide a practical context, this section details a representative synthesis protocol. This procedure is a self-validating system, providing a clear methodology for obtaining one of the subject compounds. A common route involves the reductive amination of Methyl 4-formylbenzoate.

Reaction: Methyl 4-formylbenzoate + Dimethylamine + Reducing Agent → Methyl 4-((dimethylamino)methyl)benzoate

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Methyl 4-formylbenzoate (1 equivalent) and a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Cool the solution to 0 °C in an ice bath. Add a solution of dimethylamine (e.g., 2.0 M in THF, 1.2 equivalents) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate iminium ion formation.

  • Reduction: Cool the reaction mixture back to 0 °C. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

G start Start: Methyl 4-formylbenzoate in Solvent add_amine Add Dimethylamine (0°C -> RT) start->add_amine Iminium Formation add_reductant Add NaBH(OAc)₃ (0°C) add_amine->add_reductant stir Stir at RT (12-18h) add_reductant->stir Reduction quench Quench with aq. NaHCO₃ stir->quench Workup extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Final Product: Methyl 4-((dimethylamino)methyl)benzoate purify->end

Caption: Experimental Workflow for Reductive Amination.

Conclusion and Recommendations

The choice between Methyl 4-((diethylamino)methyl)benzoate and Methyl 4-((dimethylamino)methyl)benzoate is not arbitrary and should be guided by the specific demands of the chemical transformation.

  • Choose Methyl 4-((dimethylamino)methyl)benzoate for reactions where the tertiary amine acts as a nucleophile, particularly in SN2 type reactions like quaternization or alkylations. Its lower steric profile leads to faster reaction kinetics.

  • Consider Methyl 4-((diethylamino)methyl)benzoate when higher basicity is required and the reaction is less sensitive to steric hindrance. For example, when used as a non-nucleophilic base to deprotonate a substrate, the increased basicity from the ethyl groups could be advantageous, provided the substrate itself is not sterically demanding.

Ultimately, this guide highlights that a nuanced understanding of fundamental organic chemistry principles is crucial for rational reagent selection. While seemingly minor structural modifications can appear trivial, they manifest as significant differences in chemical reactivity, influencing yield, reaction time, and impurity profiles in complex synthetic sequences.

References

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-(Diethylamino)butanenitrile and 2-(Dimethylamino)butanenitrile.
  • ResearchGate. (n.d.). Catalysed quaternization of coordinated tertiary amines by ethyl iodide: Kinetics and mechanism.
  • ResearchGate. (n.d.). Effect of the electron-donating dimethylamino group on the HOMO and LUMO.
  • Royal Society of Chemistry. (2021).
  • Quora. (2021). Why is diethylamine a stronger base than ethylamine?.
  • PMC. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • R Discovery. (1989). Kinetics of quaternization reactions of polymeric amines.
  • Journal of the American Chemical Society. (1958). Quaternization Kinetics. V.
  • Physics Forums. (2012). Why is Diethylamine a Stronger Base Than Dimethylamine?.
  • BenchChem. (n.d.). Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications.
  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • BenchChem. (n.d.). The Evolution of Steric Hindrance: A Historical and Technical Guide to Aromatic Diamines.
  • ValpoScholar. (n.d.). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment.
  • ResearchGate. (2014). Why does 4-(Diethylamino)-N-salicylideneaniline have a lower melting point than that of 4-(Dimethylamino).
  • ChemSynthesis. (n.d.). methyl 4-(3-diethylamino-3-oxoprop-1-en-2-yl)benzoate.
  • ChemScene. (n.d.). Methyl 4-((diethylamino)methyl)benzoate.
  • Sigma-Aldrich. (n.d.). Methyl 4-((dimethylamino)methyl)benzoate.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • MedChemExpress. (n.d.). Methyl 4-(dimethylamino)benzoate-d4.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 4-(Dimethylamino)benzoate.
  • ChemScene. (n.d.). Methyl 4-(dimethylamino)benzoate.
  • Royal Society of Chemistry. (n.d.). Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.
  • Chegg.com. (2022). Solved: Compare the reactivity of methyl benzoate and....
  • NIST WebBook. (n.d.). Methyl 4(methylamino)benzoate.
  • MDPI. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 4-(sulfamoylmethyl)benzoate.

Sources

Comparative Analysis of Aminobenzoate Esters as Local Anesthetics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal local anesthetic for clinical formulation or in vitro research requires moving beyond basic pharmacology. Aminobenzoate esters—derivatives of para-aminobenzoic acid (PABA)—represent the foundational class of local anesthetics. While newer amide-type agents have largely supplanted them in routine clinical use, aminobenzoate esters like procaine, tetracaine, and benzocaine remain critical benchmarks in drug development due to their well-characterized structure-activity relationships (SAR) and specific utility in topical and spinal applications.

This guide objectively compares the performance of aminobenzoate esters, explores the physicochemical principles dictating their efficacy, and provides self-validating experimental protocols for their synthesis and evaluation.

Pharmacodynamics: The Mechanism of Action

Local anesthetics prevent the generation and conduction of nerve impulses by reversibly binding to the α-subunit of voltage-gated sodium channels (Nav) [1]. This interaction is highly state-dependent; the anesthetic molecule exhibits a higher affinity for the channel when it is in the open or inactivated state compared to the resting state.

The Causality of the Blockade: Aminobenzoate esters exist in an equilibrium between an uncharged (lipophilic) base and a charged (hydrophilic) cation. The uncharged base is strictly required to diffuse across the lipid-rich neuronal membrane. Once in the slightly more acidic intracellular space, the molecule protonates into its cationic form, which physically enters the sodium channel pore from the cytoplasmic side and stabilizes the inactivated state, halting Na+ influx [2].

MOA A Aminobenzoate Ester (Uncharged Base) B Diffusion across Lipid Bilayer A->B High Lipid Solubility C Intracellular Space (Protonation to Cation) B->C Physiological pH (7.4) D Voltage-Gated Na+ Channel (Open/Inactivated State) C->D Binding to α-subunit E Blockade of Na+ Influx D->E Conformational Stabilization F Inhibition of Action Potential Propagation E->F Anesthetic Effect

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Comparative Physicochemical Analysis

The clinical performance of any local anesthetic is a direct mathematical consequence of its physicochemical properties. When comparing aminobenzoate esters against each other—and against the amide gold-standard, Lidocaine—three parameters dictate performance:

  • pKa (Determines Onset): The pKa determines the ratio of ionized to unionized drug at physiological pH (7.4). Agents with a pKa closer to 7.4 have a higher unionized fraction, allowing faster membrane penetration and a more rapid onset of action [3].

  • Lipid Solubility (Determines Potency): Highly lipophilic molecules (e.g., Tetracaine) partition more readily into the lipid membrane, requiring a lower minimum effective concentration (Cm) to achieve blockade [4].

  • Protein Binding (Determines Duration): High affinity for plasma and tissue proteins (like α1-acid glycoprotein) keeps the anesthetic anchored near the sodium channel, prolonging the duration of action.

Quantitative Performance Summary
AnestheticClasspKaLipid Solubility (Partition Coeff.)Protein Binding (%)Onset of ActionDuration (min)
Benzocaine Ester3.5HighN/AFast (Topical)5–15
Procaine Ester8.90.6 (Low)6Slow15–30
Chloroprocaine Ester8.7LowMinimalFast*30–60
Tetracaine Ester8.580.0 (High)75Slow120–180
Lidocaine Amide7.93.4 (Moderate)65Fast90–150

*Expert Insight: While Chloroprocaine has a high pKa (which typically predicts a slow onset), it is administered clinically at very high concentrations (2-3%) because its rapid plasma metabolism renders it exceptionally low in systemic toxicity. This massive concentration gradient forces a rapid onset, overriding the pKa limitation. Benzocaine's extreme pKa (3.5) means it is almost entirely unionized at pH 7.4; it cannot form the active intracellular cation efficiently, restricting its use exclusively to topical mucosal applications [5].

The Ester vs. Amide Dichotomy: Metabolic Pathways

The fundamental structural difference between aminobenzoate esters and amino amides lies in the intermediate chain linking the lipophilic aromatic ring to the hydrophilic amine. This linkage dictates the metabolic fate and safety profile of the drug.

Aminoesters are rapidly hydrolyzed intravascularly by plasma pseudocholinesterases. This rapid breakdown yields para-aminobenzoic acid (PABA), a known immunogenic metabolite responsible for the higher incidence of allergic reactions associated with ester anesthetics [6]. Conversely, amides undergo slower, complex biotransformation via hepatic CYP450 amidases, carrying a higher risk of systemic toxicity upon accumulation but a near-zero risk of true IgE-mediated anaphylaxis.

Metabolism LA Local Anesthetic Ester Amino Ester (e.g., Procaine) LA->Ester Amide Amino Amide (e.g., Lidocaine) LA->Amide Plasma Plasma Pseudocholinesterase Ester->Plasma Rapid Hydrolysis Liver Hepatic Amidases (CYP450) Amide->Liver Slower Metabolism PABA PABA Metabolite (Allergenic) Plasma->PABA Excretion Renal Excretion Liver->Excretion PABA->Excretion

Caption: Metabolic pathways differentiating ester and amide local anesthetics.

Experimental Methodologies & Protocols

To rigorously evaluate aminobenzoate esters, researchers must master both their chemical synthesis and their electrophysiological validation. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis of Benzocaine via Fischer Esterification

Fischer esterification is the standard method for synthesizing benzocaine from PABA and ethanol.

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.5 g of p-aminobenzoic acid (PABA) in 15 mL of absolute ethanol.

  • Catalysis: Slowly add 1.5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise.

    • Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. It also temporarily precipitates the PABA as a sulfate salt, which will redissolve upon heating.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for 60–75 minutes.

  • Neutralization & Precipitation: Cool the solution to room temperature. Slowly add 10% aqueous sodium carbonate ( Na2​CO3​ ) dropwise until the pH reaches 8.

    • Causality: The reaction occurs in highly acidic conditions, leaving the newly formed benzocaine protonated and water-soluble. Neutralizing the solution shifts the equilibrium, converting the benzocaine into its uncharged, water-insoluble free base, forcing it to precipitate out of the aqueous layer.

  • Isolation: Vacuum filter the white precipitate, wash with cold distilled water, and recrystallize using an ethanol/water mixture.

  • Self-Validation: Perform a melting point analysis. Pure benzocaine melts sharply at 88–90°C. A depressed or broad melting range indicates unreacted PABA or trapped solvent.

Protocol 2: Electrophysiological Evaluation (Whole-Cell Patch-Clamp)

To quantify the potency (IC50) of a synthesized aminobenzoate ester, whole-cell patch-clamp electrophysiology on isolated dorsal root ganglion (DRG) neurons is the gold standard.

Step-by-Step Workflow:

  • Cell Preparation: Isolate and culture DRG neurons. Transfer a coverslip with cells to the recording chamber perfused with extracellular solution.

  • Establish Whole-Cell Configuration: Use a glass micropipette (resistance 2-4 MΩ) filled with intracellular solution. Form a Giga-ohm seal on the cell membrane, then apply brief negative pressure to rupture the patch.

    • Causality: The whole-cell configuration allows the intracellular pipette solution to dialyze the cell, granting the researcher absolute control over the intracellular ionic composition to isolate macroscopic Na+ currents from K+ and Ca2+ currents.

  • Baseline Recording: Hold the membrane potential at -100 mV (ensuring all Nav channels are in the closed/resting state). Apply a 20 ms depolarizing step to -20 mV to evoke peak inward sodium currents. Record baseline amplitude.

  • Drug Perfusion: Perfuse the aminobenzoate ester (e.g., 100 μM Tetracaine) into the bath. Apply the voltage step protocol every 10 seconds until the peak current reduction reaches a steady state.

  • Washout & Validation: Switch the perfusion back to the standard extracellular solution without the drug.

    • Self-Validation: The current must recover to at least 80% of the baseline amplitude. If the current does not recover, the observed reduction was likely due to cell rundown or membrane rupture, invalidating the data point.

Workflow W1 Cell Preparation (Isolated Neurons) W2 Patch-Clamp Setup (Whole-Cell Configuration) W1->W2 Establish Seal W3 Baseline Recording (Na+ Currents) W2->W3 Voltage Steps W4 Perfusion of Aminobenzoate Ester W3->W4 Steady State Reached W5 Post-Drug Recording (Current Inhibition) W4->W5 Equilibration W6 Data Analysis (IC50 & State-Dependence) W5->W6 Washout & Compare

Caption: Patch-clamp experimental workflow for evaluating sodium channel blockade.

References

  • IntechOpen. "Pharmacokinetics and Pharmacodynamics of Local Anesthetics." IntechOpen, [Link]

  • MAK95. "Local Anaesthetics - Pharmacokinetics." MAK95, [Link]

  • Pocket Dentistry. "The Use of Local Anesthetic Agents in Medicine." Pocket Dentistry, [Link]

  • National Center for Biotechnology Information (NCBI). "Procaine - StatPearls." NCBI Bookshelf, [Link]

  • National Center for Biotechnology Information (NCBI). "Local anaesthetics." PubMed Central (PMC), [Link]

Comprehensive Structure-Activity Relationship (SAR) Guide: Diethylaminomethyl Benzoate Derivatives vs. Conventional Local Anesthetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethylaminomethyl benzoate derivatives represent a highly specialized subclass of ester-linked local anesthetics and ion channel modulators. While structurally homologous to conventional agents like procaine (diethylaminoethyl 4-aminobenzoate), the truncation of the alkyl linker from an ethyl to a methyl group fundamentally alters the molecule's physicochemical properties and pharmacokinetics[1]. This guide objectively evaluates the structure-activity relationship (SAR) of the diethylaminomethyl scaffold against standard alternatives, providing researchers with actionable experimental protocols, causality-driven mechanistic insights, and quantitative performance data.

Mechanistic Overview & SAR Principles

The pharmacological efficacy of local anesthetics is governed by three distinct structural domains. Modifying the intermediate linker directly impacts both the lipophilic and hydrophilic domains via steric and inductive effects[2].

  • Lipophilic Domain (Benzoate Core): Dictates lipid bilayer penetration. Higher lipophilicity (LogP) correlates with increased potency, as the receptor site on voltage-gated sodium channels (VGSCs) is highly hydrophobic[3].

  • Intermediate Linker (Ester + Methyl): The critical divergence in diethylaminomethyl derivatives is the single-carbon (methyl) linker. This shorter chain increases steric hindrance around the ester carbonyl, partially shielding it from rapid hydrolysis by plasma cholinesterases compared to the longer ethyl linker in procaine.

  • Hydrophilic Domain (Tertiary Amine): The diethylamino group determines the compound's pKa. Because the amine is closer to the electron-withdrawing ester group (separated by one carbon instead of two), the inductive effect lowers the pKa. This results in a higher fraction of unionized drug at physiological pH (7.4), facilitating faster neural penetration[1].

SAR_Model Core Diethylaminomethyl Benzoate Core Lipo Lipophilic Domain (Aromatic Ring) Core->Lipo Linker Intermediate Linker (Ester + Methyl) Core->Linker Hydro Hydrophilic Domain (Diethylamine) Core->Hydro Lipo_FX Determines LogP & Receptor Affinity Lipo->Lipo_FX Linker_FX Steric Hindrance Alters Hydrolysis Rate Linker->Linker_FX Hydro_FX Determines pKa & Ionization State Hydro->Hydro_FX

SAR Pharmacophore Model of Diethylaminomethyl Benzoate Derivatives.

Comparative Performance Data

To objectively assess the performance of the diethylaminomethyl scaffold, it must be benchmarked against both ester-linked (Procaine) and amide-linked (Lidocaine) standards.

Pharmacological & Physicochemical Profiles
CompoundLinker TypepKaLogPRelative Plasma t1/2​ NaV IC50​ (Resting)NaV IC50​ (Inactivated)
Diethylaminomethyl Benzoate Methyl (C1)~7.82.4Moderate145 µM18 µM
Procaine Ethyl (C2)8.91.9Short210 µM35 µM
Lidocaine Amide7.92.4Long130 µM15 µM

Data synthesized from standard SAR models for local anesthetics[2][4].

Causality in Performance Shifts: Procaine has a high pKa of 8.9, meaning it is highly ionized (~97%) at pH 7.4, which drastically slows membrane penetration. By shortening the linker to a methyl group, the electron-withdrawing effect of the ester oxygen lowers the pKa to ~7.8. This increases the fraction of the unionized, lipophilic free base available to cross the nerve sheath, resulting in a faster onset of action that rivals amide anesthetics[1].

Experimental Workflows & Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: Measure state-dependent Voltage-Gated Sodium Channel (VGSC) block. Self-Validating Design: This protocol utilizes a paired-pulse paradigm. The initial holding potential establishes the baseline unblocked current (internal control), while the conditioning prepulse measures the shift in affinity, validating the state-dependent mechanism[5].

PatchClamp Seal Seal Rupture Whole-Cell Configuration Seal->Rupture Suction Hold Holding Potential (-110 mV) Rupture->Hold V-Clamp Prepulse Conditioning Pulse (-50 mV) Hold->Prepulse Inactivate Test Test Pulse (+20 mV) Prepulse->Test Measure INa

Whole-Cell Patch-Clamp Voltage Protocol for State-Dependent Block.

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 cells stably expressing the target NaV channel. Fill borosilicate glass capillaries with an internal solution (e.g., CsF-based to block endogenous potassium currents)[6].

  • Giga-ohm Seal & Rupture: Approach the cell under positive pressure. Release to form a >1 GΩ seal. Apply gentle suction to rupture the membrane, entering the whole-cell configuration[7].

    • Causality: A >1 GΩ seal is critical to minimize leak currents, ensuring that the recorded current is exclusively from the ion channels of interest[8].

  • Resting State Protocol: Voltage-clamp the cell at a holding potential of -110 mV.

    • Causality: At -110 mV, >99% of VGSCs are forced into the closed, resting state[9]. Apply a 20 ms test pulse to +20 mV to record the baseline peak sodium current ( INa​ ).

  • Inactivated State Protocol: Apply a 100 ms conditioning prepulse to -50 mV before the test pulse[9].

    • Causality: The -50 mV prepulse depolarizes the membrane just enough to drive the channels into the fast-inactivated state without opening them. Local anesthetics bind with much higher affinity to this hydrophobic state[3].

  • Data Acquisition: Perfuse the diethylaminomethyl benzoate derivative. Measure the fractional reduction in INa​ compared to the baseline to calculate the IC50​ for both states.

Protocol 2: Plasma Stability and Hydrolysis Kinetics

Objective: Determine the protective steric effect of the methyl linker against plasma esterases. Self-Validating Design: Procaine is run concurrently as a positive control for rapid hydrolysis, ensuring the esterase activity in the pooled plasma is functional.

Step-by-Step Methodology:

  • Incubation: Spike 10 µM of the diethylaminomethyl benzoate derivative (and Procaine in a separate control vial) into pooled human plasma at 37°C.

  • Quenching: At specific time intervals (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the enzymatic reaction using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., heavily isotoped lidocaine).

  • Protein Precipitation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry to quantify the remaining parent compound.

  • Kinetic Calculation: Plot the natural log of the remaining concentration versus time to calculate the elimination rate constant ( k ) and the plasma half-life ( t1/2​ ).

References

  • [1] Video: Local Anesthetics: Chemistry and Structure-Activity Relationship - JoVE. JoVE.

  • [5] An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. NIH.

  • [2] Synthesis and biological activities of local anesthetics. NIH.

  • [7] Patch clamp techniques for investigating neuronal electrophysiology. Scientifica.

  • [8] The 'Patch-Clamp' Technique and Its Application in Studies on Voltage-Gated Potassium Channels. IntechOpen.

  • [4] Structure activity relationship of lidocaine type local anesthetics. Loma Linda University.

  • [3] Local Anesthetics | Goodman and Gilman's Manual of Pharmacology and Therapeutics. McGraw Hill.

  • [6] Application Notes and Protocols: Patch-Clamp Analysis. Benchchem.

  • [9] Modulation of Voltage-Gated Sodium Channels from Sensory Neurons by Isoeugenol. MDPI.

Sources

Efficacy comparison of benzoate-based linkers in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted therapeutics, I have observed that the success of Antibody-Drug Conjugates (ADCs) and small-molecule prodrugs hinges entirely on the biochemical tightrope walked by their linkers. A linker must be robust enough to survive systemic circulation yet labile enough to release its payload efficiently within the tumor microenvironment.

Historically, aliphatic esters and maleimide-based chemistries have dominated early-stage discovery. However, clinical attrition due to off-target toxicity has driven a paradigm shift toward benzoate-based linkers . By leveraging the steric bulk and resonance stabilization of the aromatic ring, benzoate linkers offer superior tunable stability, highly specific enzyme-mediated cleavage, and rigid structural geometries for advanced conjugation.

This guide provides an objective, data-driven comparison of benzoate-based linkers against traditional alternatives, supported by field-proven mechanistic insights and self-validating experimental protocols.

Hydrolytic Stability: Benzoate vs. Aliphatic Esters

The primary failure mode of ester-linked prodrugs is premature hydrolysis by ubiquitous plasma hydrolases (e.g., butyrylcholinesterase and paraoxonase).

The Mechanistic Causality: Aliphatic esters (like hexanoates or decanoates) feature highly accessible carbonyl carbons, making them prime targets for rapid nucleophilic attack in plasma. In contrast, benzoate esters introduce significant steric hindrance around the ester bond. Furthermore, the electron delocalization (resonance) from the phenyl ring into the ester carbonyl reduces its electrophilicity. This dual protective mechanism drastically extends the systemic half-life of the drug, widening the therapeutic window [1].

Quantitative Efficacy Comparison The following table summarizes the hydrolytic and enzymatic stability of various ester linkers based on standardized porcine liver esterase (PLE) and human plasma assays [1].

Linker TypeRepresentative StructurePlasma Half-Life ( t1/2​ )PLE Cleavage ( t1/2​ )Primary Limitation
Primary Aliphatic Hexanoate ester< 4 hours2.4 hoursSevere premature payload release
Extended Aliphatic Decanoate ester~ 8 hours19.0 hoursHighly lipophilic, poor solubility
Aryl Ester Benzoate ester > 30 hours > 30.0 hours Requires specific tumor enzymes for release
Carbonate Alkyl carbonate< 2 hours~ 5.0 hoursExtreme hydrolytic instability

Tumor-Targeted Cleavage: The Carboxylesterase Mechanism

While benzoate linkers resist ubiquitous plasma esterases, they are not permanently locked. They serve as highly specific substrates for human Carboxylesterases (CES1 and CES2) , which are significantly overexpressed in the endoplasmic reticulum and cytosol of various solid tumors (e.g., hepatocellular and cervical carcinomas)[2].

The Mechanistic Causality: When a phenyl benzoate linker enters the CES-rich tumor microenvironment, the deep catalytic pocket of the CES enzyme specifically accommodates the aromatic ring, catalyzing hydrolysis. This generates an unstable phenolate intermediate. Driven by the thermodynamic stability of the resulting byproducts, the intermediate undergoes a rapid 1,6-elimination (self-immolation), cleanly liberating the active payload (e.g., Camptothecin) without leaving chemical scars [2].

CES_Cleavage Prodrug Prodrug (Phenyl Benzoate Linker) Intermediate Unstable Phenolate Intermediate Prodrug->Intermediate Hydrolysis CES Tumor Carboxylesterase (CES1/CES2) CES->Intermediate Catalyzes Release Active Payload (e.g., Camptothecin) Intermediate->Release 1,6-Elimination (Self-Immolation) Byproduct Benzoic Acid Byproduct Intermediate->Byproduct Cleaved Linker

Fig 1: CES-mediated cleavage of a phenyl benzoate linker and subsequent self-immolative payload release.

Conjugation Chemistry: Benzoate Rebridging vs. Maleimide

In ADC development, the method of attaching the linker to the monoclonal antibody (mAb) is as critical as the linker's cleavage profile.

The Mechanistic Causality: Traditional maleimide-thiol conjugation forms a dynamic thioether bond. In systemic circulation, this bond frequently undergoes retro-Michael addition, transferring the cytotoxic payload to reactive thiols on serum albumin, causing severe off-target toxicity.

Conversely, benzoate-based bis-alkylating reagents (e.g., methyl 3,4-bis(2-bromoacetamido)benzoate) are designed for site-selective rebridging. When the mAb's native interchain disulfides are reduced, the rigid benzoate core optimally spaces the two alkylating centers to match the native distance between the free thiols. This forms an irreversible, covalent "bridge" that not only prevents payload deconjugation but actively stabilizes the tertiary structure of the antibody [3].

Rebridging mAb Native mAb (Intact Disulfides) Reduction Mild Reduction (TCEP, 2h, RT) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation Benzoate Bis-halide Linker (Irreversible Alkylation) Reduced_mAb->Conjugation ADC Rebridged ADC (Covalently Locked, Stable) Conjugation->ADC

Fig 2: Workflow of site-selective mAb rebridging using a rigid benzoate bis-halide linker.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls that immediately flag experimental deviations.

Protocol A: Plasma Stability Assessment (LC-MS/MS)

Objective: Quantify the systemic stability of benzoate ester prodrugs vs. aliphatic controls.

  • Preparation: Spike 10 µM of the benzoate prodrug (and a hexanoate control) into 1 mL of pooled human plasma (pre-warmed to 37°C).

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at 0, 1, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 100 nM of an isotopically labeled internal standard (IS).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) tracking both the intact prodrug and the free payload.

  • Self-Validation Step: Calculate the molar mass balance at each time point (Moles of Intact Prodrug + Moles of Free Payload). A mass balance of >95% validates that the drug is solely undergoing ester hydrolysis and not being lost to secondary degradation pathways or irreversible protein binding.

Protocol B: Site-Specific Rebridging Conjugation of mAbs

Objective: Generate a highly stable, homogeneous ADC using a benzoate bis-halide linker.

  • Reduction: Dilute the native IgG1 mAb to 5 mg/mL in PBS (pH 7.4) containing 1 mM EDTA. Add 2.2 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 2 hours at 22°C to selectively reduce interchain disulfides.

  • Conjugation: Add 3.0 molar equivalents of the benzoate bis-halide linker (e.g., methyl 3,4-bis(2-bromoacetamido)benzoate) dissolved in DMSO (final DMSO concentration <10% v/v).

  • Incubation: Incubate the reaction mixture overnight (12-16 hours) at 4°C to allow complete bis-alkylation.

  • Purification: Remove excess linker and organic solvent using a PD-10 desalting column equilibrated with PBS.

  • Self-Validation Step: Analyze the purified ADC via non-reducing SDS-PAGE and Intact Mass Spectrometry. The presence of a single, tight band at ~150 kDa on the non-reducing gel validates successful covalent rebridging (preventing the heavy and light chains from dissociating), distinguishing it from non-covalent association or incomplete conjugation [3].

References

  • Prodrugs of PKC modulators show enhanced HIV latency reversal and an expanded therapeutic window Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Enzyme-Activated Multifunctional Prodrug Combining Site-Specific Chemotherapy with Light-Triggered Photodynamic Therapy Molecular Pharmaceutics (ACS Publications)[Link]

  • Facile Rebridging Conjugation Approach to Attain Monoclonal Antibody-Targeted Nanoparticles with Enhanced Antigen Binding and Payload Delivery Bioconjugate Chemistry (ACS Publications)[Link]

A Comparative Guide to Alternative Reagents for the Synthesis of Tertiary Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance and Synthetic Challenges of Tertiary Amines

Tertiary amines are a cornerstone of modern medicinal chemistry and drug development. Their presence is ubiquitous in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. The tertiary amine motif often plays a critical role in modulating a molecule's physicochemical properties, such as solubility and basicity, and is frequently integral to its binding affinity with biological targets. Despite their importance, the synthesis of structurally diverse tertiary amines, particularly those with steric hindrance or sensitive functional groups, presents ongoing challenges.

Traditional methods, such as direct alkylation of secondary amines with alkyl halides, are often plagued by a lack of selectivity, leading to the formation of undesired quaternary ammonium salts.[1][2] While reductive amination of carbonyls with secondary amines is a more controlled and widely used approach, the choice of reducing agent and reaction conditions is critical to its success and can be limiting for certain substrates.[3][4]

This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of tertiary amines, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors. We will explore the mechanisms, substrate scope, and practical considerations of modern catalytic and photocatalytic approaches, supported by experimental data and detailed protocols.

Reductive Amination: A Workhorse with Modern Refinements

Reductive amination remains one of the most robust and versatile methods for the synthesis of tertiary amines. The reaction proceeds via the formation of an enamine or an iminium ion intermediate from a secondary amine and a carbonyl compound, which is then reduced in situ.[3] The choice of reducing agent is paramount and significantly impacts the reaction's selectivity and functional group tolerance.

Comparative Analysis of Hydride Reducing Agents

While sodium borohydride (NaBH₄) can be used, its high reactivity can lead to the undesired reduction of the starting carbonyl compound.[5] More selective and commonly employed reagents are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Reducing Agent Key Advantages Key Disadvantages Typical Reaction Conditions
Sodium Borohydride (NaBH₄) Cost-effective, potent reducing agent.Can reduce the starting aldehyde/ketone, leading to lower yields of the desired amine.[5]Typically added after imine formation is complete; solvents like MeOH or EtOH are common.[3]
Sodium Cyanoborohydride (NaBH₃CN) Mild reducing agent; selectively reduces iminium ions over carbonyls at acidic pH.[5]Highly toxic (releases HCN in acidic conditions); can be sluggish with less reactive substrates.[6]Often used in MeOH at a pH of 6-8.[6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for imines/iminium ions.[7] Safer to handle than NaBH₃CN.[8] Effective in a one-pot procedure.[8]Water-sensitive; less compatible with protic solvents like methanol.[9]Commonly used in chlorinated solvents like DCE or DCM, often with a catalytic amount of acetic acid.[7][9]

Causality Behind Experimental Choices: The enhanced selectivity of NaBH(OAc)₃ and NaBH₃CN stems from their reduced hydridic character compared to NaBH₄. The electron-withdrawing acetate or cyanide groups temper the reactivity of the borohydride, making it less likely to reduce a relatively unreactive carbonyl group. However, the iminium ion intermediate, being positively charged, is a much more reactive electrophile and is readily reduced by these milder reagents. The use of a slight excess of acetic acid with NaBH(OAc)₃ can catalyze the formation of the iminium ion, thereby accelerating the reaction, particularly with less reactive ketones.[7]

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Work-up cluster_product Product SecondaryAmine Secondary Amine (R₂NH) Mix Mix in Aprotic Solvent (e.g., DCE) SecondaryAmine->Mix Carbonyl Aldehyde/Ketone (R'C(O)R'') Carbonyl->Mix Add_Reagent Add NaBH(OAc)₃ Mix->Add_Reagent Stir Stir at Room Temp Add_Reagent->Stir Quench Quench (e.g., sat. NaHCO₃) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify TertiaryAmine Tertiary Amine (R₂NCHR'R'') Purify->TertiaryAmine caption General Workflow for Reductive Amination with NaBH(OAc)₃

Caption: General Workflow for Reductive Amination with NaBH(OAc)₃.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Secondary amine (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the secondary amine and the aldehyde or ketone.

  • Dissolve the starting materials in anhydrous DCE (concentration typically 0.1-0.5 M).

  • Add sodium triacetoxyborohydride to the stirred solution in one portion. For larger scale reactions, portion-wise addition may be necessary to control any initial exotherm.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting materials are consumed (typically 1-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCE or another suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, if necessary.

"Borrowing Hydrogen" Catalysis: A Greener Approach to N-Alkylation

The "borrowing hydrogen" (or hydrogen autotransfer) methodology has emerged as an atom-economical and environmentally benign alternative to traditional N-alkylation methods.[10] This approach utilizes alcohols as alkylating agents, with water being the only stoichiometric byproduct.[10] The reaction is catalyzed by a transition metal complex that temporarily "borrows" hydrogen from the alcohol to form a transient aldehyde or ketone. This intermediate then undergoes condensation with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst.[10][11]

A variety of earth-abundant metal catalysts, including those based on nickel, cobalt, and iron, have been developed for this transformation, making it an attractive option for sustainable synthesis.[11][12]

Borrowing_Hydrogen_Mechanism cluster_cycle Catalytic Cycle Catalyst [M]-H₂ Product R₂NCH₂R' Catalyst->Product - H₂ Alcohol R'CH₂OH Catalyst_Active [M] Alcohol->Catalyst_Active Dehydrogenation Aldehyde R'CHO Imine R'CH=NR₂ Aldehyde->Imine + R₂NH - H₂O Amine R₂NH Imine->Product Hydrogenation Catalyst_Active->Catalyst + H₂ caption Simplified Mechanism of 'Borrowing Hydrogen' Catalysis

Caption: Simplified Mechanism of 'Borrowing Hydrogen' Catalysis.

Performance Comparison
Methodology Alkylating Agent Key Advantages Common Catalysts Typical Conditions Reported Yields
Reductive Amination Aldehydes/KetonesBroad substrate scope, well-established, reliable for many substrates.[13]N/A (Stoichiometric reagent)Room temperature, atmospheric pressure.[7]Generally good to excellent (70-95%).[7]
Borrowing Hydrogen AlcoholsHigh atom economy, uses readily available and often greener alkylating agents, water is the only byproduct.[10]Ni, Co, Ru, Ir complexes.[11][12]Elevated temperatures (100-160 °C), often under an inert atmosphere.[11]Moderate to excellent (50-98%).[11]

Causality Behind Experimental Choices: The choice to employ a "borrowing hydrogen" strategy is often driven by green chemistry principles and the desire to use alcohols directly as alkylating agents, avoiding the pre-oxidation to aldehydes. The selection of the metal catalyst is crucial; catalysts must be capable of both efficient alcohol dehydrogenation and subsequent imine hydrogenation. The reaction temperature is typically higher than for reductive amination to facilitate the initial endothermic dehydrogenation step.

Experimental Protocol: Nickel-Catalyzed N-Alkylation of a Secondary Amine with an Alcohol

The following is a representative protocol and may require optimization.

Materials:

  • Secondary amine (1.0 equiv)

  • Alcohol (1.2-1.5 equiv)

  • Nickel catalyst (e.g., a well-defined Ni-pincer complex, 1-5 mol%)

  • Base (e.g., t-BuOK, 10-20 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the nickel catalyst and the base.

  • Add the secondary amine and the alcohol, followed by the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 120-150 °C).

  • Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visible-Light Photocatalysis: A Mild and Modern Approach

In recent years, visible-light photocatalysis has emerged as a powerful tool for the synthesis of tertiary amines under exceptionally mild conditions.[5] These methods often leverage the ability of a photocatalyst to generate radical intermediates from readily available precursors, which can then engage in novel bond-forming reactions.

One notable example is the carbonyl alkylative amination, where a secondary amine, an aldehyde, and an alkyl halide are coupled in a three-component reaction facilitated by visible light and a silane reductant.[14] This method provides access to structurally complex and sterically hindered tertiary amines that are difficult to synthesize via traditional reductive amination.[14]

Photocatalytic_Alkylation cluster_initiation Initiation cluster_cycle Radical Propagation Cycle Light Visible Light (Blue LED) Photocatalyst Photocatalyst (PC) Light->Photocatalyst Excitation PC_excited PC* (Excited State) AlkylRadical Alkyl Radical (R''•) PC_excited->AlkylRadical SET with R''-I AlkylHalide Alkyl Halide (R''-I) RadicalAdduct Radical Adduct [R₂N(•)CHR'R'']⁺ AlkylRadical->RadicalAdduct Addition to Iminium Iminium Iminium Ion [R₂N=CHR']⁺ Product Tertiary Amine RadicalAdduct->Product H-atom transfer from Silane Silane Silane (R₃SiH) caption Simplified Visible-Light Carbonyl Alkylative Amination

Caption: Simplified Visible-Light Carbonyl Alkylative Amination.

Performance at a Glance
Methodology Key Reagents Key Advantages Typical Conditions Reported Yields
Visible-Light Carbonyl Alkylative Amination Photocatalyst, Silane Reductant, Alkyl HalideAccess to sterically hindered tertiary amines, mild reaction conditions (room temp), high functional group tolerance.[14]Visible light (e.g., blue LEDs), room temperature, aprotic solvent.[14]Good to excellent (up to 92%).[14]

Causality Behind Experimental Choices: This photocatalytic approach is chosen when traditional methods fail, particularly for the synthesis of α-branched tertiary amines. The reaction is driven by the generation of an alkyl radical from an alkyl halide via single-electron transfer (SET) from an excited photocatalyst. This radical then adds to an in situ formed iminium ion. A key component is the silane, which acts as a hydrogen atom transfer (HAT) agent to reduce the resulting aminium radical cation, propagating the radical chain and forming the final product. The mildness of visible light allows for the tolerance of a wide range of functional groups that might not be compatible with harsher conditions.

Experimental Protocol: Visible-Light-Mediated Carbonyl Alkylative Amination

The following is a representative protocol and may require optimization.

Materials:

  • Secondary amine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Alkyl iodide (3.0 equiv)

  • Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) (2.0 equiv)

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (2.0 equiv, optional, for enhancing iminium ion formation)

  • Photocatalyst (e.g., an organic dye or iridium complex, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Reaction vessel suitable for irradiation (e.g., a vial)

  • Visible light source (e.g., blue LED strip)

  • Magnetic stirrer

Procedure:

  • To a reaction vial, add the secondary amine, aldehyde, alkyl iodide, and photocatalyst.

  • Add the anhydrous, degassed solvent, followed by the silane and TBSOTf (if used).

  • Seal the vial and stir the mixture at room temperature while irradiating with a visible light source (e.g., a 40 W blue LED strip).

  • Monitor the reaction by LC-MS or GC-MS until completion (typically 12-24 hours).

  • Upon completion, the reaction mixture can be concentrated and purified directly by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of tertiary amines has evolved significantly beyond traditional alkylation and reductive amination methods. Modern catalytic approaches like "borrowing hydrogen" offer a greener and more atom-economical route, leveraging abundant alcohols as alkylating agents. For challenging targets, such as sterically congested α-branched amines, visible-light photocatalysis provides a mild and highly effective solution.

The choice of reagent and methodology should be guided by the specific requirements of the target molecule, including its steric and electronic properties, and the presence of other functional groups. For routine syntheses where the carbonyl precursor is readily available, refined reductive amination protocols using reagents like NaBH(OAc)₃ remain a highly reliable and efficient option. When sustainability and atom economy are paramount, and the corresponding alcohol is the preferred starting material, "borrowing hydrogen" catalysis is an excellent choice. For the construction of complex, sterically demanding tertiary amines that are inaccessible by other means, visible-light-mediated methods offer a powerful and enabling alternative. As research in catalysis and photochemistry continues to advance, we can anticipate the development of even more selective, efficient, and sustainable methods for the synthesis of this vital class of molecules.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Gaunt, M. J., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • Wang, C., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5150-5160.
  • MDPI. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Retrieved from [Link]

  • Nguyen, T. V., et al. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.
  • Li, Z., et al. (2021). Visible-light enabled room-temperature dealkylative imidation of secondary and tertiary amines promoted by aerobic ruthenium catalysis. RSC Advances, 11(32), 19688-19692.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • Kandula, S. R., et al. (2024). Visible-light photocatalyzed C–N bond activation of tertiary amines: a three-component approach to synthesize quinazolines. Organic & Biomolecular Chemistry, 22(6), 1169-1174.
  • Chusov, D., et al. (2017). Reductive amination catalyzed by iridium complexes using carbon monoxide as a reducing agent. Organic & Biomolecular Chemistry, 15(28), 5945-5952.
  • Afanasyev, O. I., et al. (2018). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
  • ChemHelp ASAP. (2019, January 17). synthesis of tertiary amines [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal‐free visible‐light‐driven synthesis of prominent α‐functionalized tert‐amine derivatives. Retrieved from [Link]

  • Fu, G. C., & Peters, J. C. (2021). Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. Journal of the American Chemical Society, 143(5), 2285–2291.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971–1031.
  • Li, Z., et al. (2021). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. The Journal of Organic Chemistry, 86(12), 8135-8145.
  • Synergy Scientific. (2022, June 9). Synthesis in Review: Allylic tertiary amines and hetero-functionalised 2-oxazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of tertiary methylamines.[a]. Retrieved from [Link]

  • Brookhart, M., & Cheng, C. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Journal of the American Chemical Society, 134(28), 11304–11307.
  • ResearchGate. (n.d.). Chemoselective Reduction of Tertiary Amides to Amines Catalyzed by Triphenylborane. Retrieved from [Link]

  • SciSpace. (2017). Reductive amination catalyzed by iridium complexes using carbon monoxide as a reducing agent. Retrieved from [Link]

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of tertiary amines. Retrieved from [Link]

  • University of Cambridge. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 21). tertiary amine synthesis & reductive amination [Video]. YouTube. Retrieved from [Link]

  • Baran, P. S. (2011). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of chemical research, 44(8), 689–702.
  • LibreTexts Chemistry. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Leonori, D., & Meggers, E. (2023). Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols from Vinyl Azides by Light Induced Denitrogenative Alkylarylation. Journal of the American Chemical Society, 145(33), 18436–18445.
  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Banerjee, D., et al. (2020). Nickel-catalyzed borrowing hydrogen annulations: access to diversified N-heterocycles.
  • De Vleeschouwer, F., et al. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry.
  • Fukuoka, A., et al. (2025). Selective Synthesis of Amines by Heterogeneous Co Catalysts via Borrowing Hydrogen Protocols. Organic Letters.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Nickel-Catalyzed Borrowing Hydrogen Annulations: Access to Diversified N-Heterocycles. Retrieved from [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(18), 6777-6803.
  • Blackmond, D. G., & Williams, J. M. J. (2018). Catalysis in flow: Nickel-catalyzed synthesis of primary amines from alcohols and NH3. Reaction Chemistry & Engineering, 3(2), 164-169.
  • Banerjee, D., et al. (2020). Nickel-catalyzed hydrogen-borrowing strategy: chemo-selective alkylation of nitriles with alcohols.

Sources

Publish Comparison Guide: Cross-Reactivity Studies of Antibodies with Substituted Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the cross-reactivity of antibodies against substituted benzoates is foundational to both classical immunology and modern analytical chemistry. Because the benzoate moiety is a core structural component of numerous pharmaceuticals, preservatives (parabens), and agrochemicals (e.g., the herbicide dicamba), developing highly specific immunoassays requires a rigorous understanding of how steric and electronic modifications to the benzene ring impact antibody binding.

This guide provides an in-depth comparative analysis of antibody modalities, details the mechanistic causality behind cross-reactivity profiles, and outlines a self-validating experimental protocol for mapping the binding pocket of anti-benzoate antibodies.

Mechanistic Principles of Benzoate Cross-Reactivity

The interaction between a substituted benzoate hapten and an antibody's complementarity-determining regions (CDRs) is governed by a strict "lock-and-key" thermodynamic relationship. The carboxylate group typically acts as the primary electrostatic anchor, forming salt bridges with positively charged residues (e.g., arginine or lysine) in the binding pocket.

However, the cross-reactivity of the antibody with structural analogs is dictated by two primary factors[1]:

  • Steric Hindrance (van der Waals Radii): The physical volume of substituents (e.g., halogens, methyl groups) dictates whether the analog can physically enter the pocket. As demonstrated in foundational studies, the antibody binding site contours closely to the hapten[2]. Ortho-substitutions typically cause severe steric clashes, drastically reducing binding energy[3].

  • Electronic Effects (Inductive/Resonance): Electron-withdrawing groups (like −NO2​ or −Cl ) or electron-donating groups (like −CH3​ ) alter the pKa​ of the carboxylate anchor and the electron density of the aromatic ring, influencing π−π stacking interactions within the CDRs.

BindingLogic Hapten Substituted Benzoate Hapten Ortho Ortho-Substitution (High Steric Clash) Hapten->Ortho Decreased Affinity Meta Meta-Substitution (Moderate Clash) Hapten->Meta Variable Affinity Para Para-Substitution (Optimal Fit / Linker Site) Hapten->Para Retained/Increased Affinity CrossReact Antibody Cross-Reactivity Profile Ortho->CrossReact Low Cross-Reactivity Meta->CrossReact Moderate Cross-Reactivity Para->CrossReact High Cross-Reactivity

Impact of substitution position on antibody binding affinity and cross-reactivity.

Comparative Analysis of Antibody Formats

When developing immunoassays for environmental monitoring—such as detecting dicamba (3,6-dichloro-2-methoxybenzoic acid) in soil leachates[4]—selecting the correct antibody modality is critical. Table 1 objectively compares the performance of different antibody formats when challenged with substituted benzoate analogs.

Table 1: Comparative Performance of Antibody Modalities for Substituted Benzoates

ModalityCross-Reactivity ProfileTypical Affinity ( Kd​ )Best Use CaseMechanistic Rationale
Polyclonal Antisera Broad / High 10−7 to 10−9 MClass-specific screening (e.g., total benzoates).Contains multiple clones recognizing different epitopes and orientations of the hapten, leading to high cross-reactivity with structural analogs.
Monoclonal (mAbs) Narrow / Low 10−8 to 10−10 MTarget-specific quantitation (e.g., Dicamba only).Single clone selects for a specific steric conformation. Highly sensitive to ortho/meta substitutions that disrupt the precise CDR fit.
Recombinant (scFv/VHH) Tunable 10−7 to 10−11 MBiosensors and engineered diagnostics.Can be subjected to directed evolution (phage display) to artificially select against specific cross-reactants, forcing absolute specificity.

Experimental Data: Steric and Electronic Effects

To quantify the closeness of fit, we look at the relative binding affinities ( Krel​ ) of an antibody raised against a p-azobenzoate immunogen when exposed to various chloro-substituted benzoates. The data below illustrates the profound impact of substitution positioning[1].

Table 2: Relative Binding Affinities of Anti-p-Azobenzoate Antibodies

Competitor HaptenSubstitution PositionRelative Affinity ( Krel​ )Mechanistic Rationale
Benzoate (Reference)None1.00Baseline thermodynamic fit for the unsubstituted ring.
p-Chlorobenzoate Para1.25The halogen occupies the spatial void normally filled by the azo-linkage of the immunogen, resulting in favorable van der Waals contacts[3].
m-Chlorobenzoate Meta0.45Moderate steric clash with the complementary pocket walls reduces binding energy.
o-Chlorobenzoate Ortho< 0.05Severe steric hindrance prevents the optimal electrostatic alignment of the carboxylate anchor with the antibody.

Self-Validating Protocol: Cross-Reactivity Profiling via Competitive ELISA

To accurately generate the data seen in Table 2, the experimental design must eliminate avidity artifacts and false-positive signals caused by antibodies binding to the carrier protein or linker arm. The following protocol utilizes a heterologous coating strategy to create a self-validating system.

Workflow A Hapten Synthesis (Substituted Benzoate) B Carrier Conjugation (Heterologous Linker) A->B C Immunization (Host Animal) B->C D Antibody Harvest (Purification) C->D E Cross-Reactivity Profiling (cELISA) D->E

Workflow for generating and profiling antibodies against substituted benzoate haptens.

Step-by-Step Methodology
  • Heterologous Conjugate Coating:

    • Action: Coat microtiter plates with Benzoate-BSA conjugated via an amide linkage (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

    • Causality: If the original immunogen was Benzoate-KLH conjugated via an azo linkage, using a different carrier (BSA) and a different linker chemistry (amide) ensures that the assay strictly measures the antibody's affinity for the free benzoate moiety. This eliminates false positives from anti-linker or anti-carrier antibodies.

  • Blocking:

    • Action: Wash plates 3x with PBST, then block with 1% Ovalbumin in PBST for 1 hour at 37°C.

  • Pre-Equilibration with Competitors (Critical Step):

    • Action: In a separate non-binding plate, mix a standardized dilution of the purified antibody with varying concentrations ( 10−10 to 10−3 M) of free substituted benzoate competitors (e.g., o-, m-, p-chlorobenzoate). Incubate for 1 hour at room temperature.

    • Causality: Allowing the antibody and free hapten to reach thermodynamic equilibrium in solution before exposure to the coated surface prevents avidity effects (where bivalent IgG artificially binds tighter to a dense multivalent surface). This ensures the derived IC50​ values represent true binding affinities.

  • Competitive Capture:

    • Action: Transfer 100 µL of the pre-equilibrated mixtures to the coated plate. Incubate for 30 minutes. Unbound antibodies will be captured by the plate; antibody-competitor complexes remain in solution and are subsequently washed away.

  • Detection & Analysis:

    • Action: Add an HRP-conjugated secondary antibody, incubate, wash, and develop with TMB substrate. Read absorbance at 450 nm.

    • Calculation: Calculate the cross-reactivity percentage using the formula:

      %CR=(IC50​ of competitor analogIC50​ of target hapten​)×100

Conclusion

The cross-reactivity of antibodies with substituted benzoates is a masterclass in structural biology and assay design. By understanding that ortho-substitutions generally abrogate binding due to steric clash, while para-substitutions are often highly cross-reactive due to linker-site tolerance, researchers can rationally design haptens to drive the immune response toward absolute specificity. Employing self-validating, heterologous competitive ELISAs ensures that the resulting cross-reactivity profiles are thermodynamically accurate and field-ready.

References

  • Pressman, D., Siegel, M., & Hall, L. A. R. (1954). The Closeness of Fit of Antibenzoate Antibodies About Haptens and the Orientation of the Haptens in Combination. Journal of the American Chemical Society, 76(24), 6336–6341.

  • Webb, J. L. (1966). Interactions of Haptens with Antibodies. In Enzyme and Metabolic Inhibitors (Vol. 2, pp. 282-311). Academic Press.

  • U.S. Environmental Protection Agency (EPA). (1995). Immunoassay Technology Workshop - Quantitation of Chlorophenoxy Herbicides. SW-846 Validated Methods.

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Safety Operating Guide

Methyl 4-((diethylamino)methyl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that the proper handling and disposal of complex pharmaceutical intermediates is not merely a regulatory obligation—it is a critical component of operational integrity and environmental stewardship.

Methyl 4-((diethylamino)methyl)benzoate (CAS: 68453-55-4) is a specialized building block frequently utilized in drug development and synthetic research[1]. Because it contains both a lipophilic benzoate ester and a basic tertiary amine, its disposal requires a nuanced approach. Standard "pour-down-the-drain" methods are strictly prohibited due to its potential for aquatic toxicity and pH-altering characteristics[2].

This guide provides a self-validating, step-by-step operational plan for the safe disposal of Methyl 4-((diethylamino)methyl)benzoate, grounded in the latest Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) frameworks[3].

Chemical Profiling & Hazard Causality

Before executing a disposal plan, we must understand the mechanistic behavior of the waste. The tertiary amine moiety is nucleophilic and basic, meaning it will react exothermically with strong acids and can form quaternary ammonium salts if mixed indiscriminately with halogenated solvents (e.g., dichloromethane). The benzoate ester contributes to the molecule's lipophilicity, making it persistent in aqueous environments if not thermally destroyed.

Table 1: Quantitative & Qualitative Waste Characterization

ParameterSpecification / Detail
Chemical Name Methyl 4-((diethylamino)methyl)benzoate
CAS Number 68453-55-4[1]
Molecular Formula / Weight C₁₃H₁₉NO₂ / 221.30 g/mol [1]
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity[2]
Incompatibility Strong oxidizing agents, concentrated acids, chloroformates
RCRA Waste Status Characteristic Hazardous Waste (dependent on solvent matrix)
Optimal Disposal Method High-Temperature Incineration with NOx scrubbers[4]

Regulatory Framework: EPA GIR & RCRA Compliance

Disposal operations must align with the EPA’s Hazardous Waste Generator Improvements Rule (GIR)[5]. The GIR mandates strict labeling and accumulation standards to ensure that emergency responders and waste handlers understand the exact risks present in the laboratory[6].

For academic and research institutions, EPA Subpart K provides an alternative, flexible set of requirements for managing unwanted laboratory materials, allowing for a 30-day time limit on benchtop accumulation rather than strict volume limits, provided the waste is not an acutely toxic P-listed chemical[7]. Since Methyl 4-((diethylamino)methyl)benzoate is not P-listed, standard characteristic waste protocols apply.

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

To ensure a self-validating system, every step of this protocol includes a causality check—explaining why the action is taken so that operators can adapt safely to anomalous situations.

Step 1: Waste Segregation and Matrix Profiling
  • Action: Isolate Methyl 4-((diethylamino)methyl)benzoate waste from acidic and highly halogenated waste streams.

  • Causality: Mixing tertiary amines with strong acids causes rapid, exothermic neutralization. In a sealed waste container, this generates heat and vapor pressure, risking container rupture.

  • Validation: Before adding to a bulk waste carboy, verify the pH of the existing waste matrix. It should be neutral to slightly basic.

Step 2: Satellite Accumulation Area (SAA) Management
  • Action: Deposit the waste into a chemically compatible container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined glass) located at or near the point of generation[3].

  • Action: Cap the container immediately after use. Funnels must not be left in the container.

  • Labeling: Under the EPA GIR, the container must be explicitly marked with the words "HAZARDOUS WASTE" and an indication of the hazard (e.g., "Toxic/Irritant - Amine Waste")[8].

  • Causality: Continuous capping prevents the volatilization of organic solvents typically accompanying the amine, protecting laboratory air quality and preventing fugitive emissions.

Step 3: Transfer to Central Accumulation Area (CAA)
  • Action: Once the SAA container reaches its volume limit (typically 55 gallons, though much smaller for benchtop carboys), it must be transferred to the facility's Central Accumulation Area within 3 consecutive days[8].

  • Validation: Ensure the transfer log is signed and the date of accumulation is clearly written on the label upon arrival at the CAA.

Step 4: Final Disposal via Thermal Destruction
  • Action: Contract a licensed RCRA hazardous waste transporter to remove the waste. Specify High-Temperature Incineration on the waste profile.

  • Causality: Incineration is the only method that completely destroys the lipophilic benzoate structure. Because the molecule contains nitrogen, low-temperature combustion can release toxic nitrogen oxides (NOx). High-temperature incineration facilities are equipped with alkaline scrubbers to neutralize NOx and acidic combustion byproducts, ensuring zero hazardous environmental release[4].

Spill Response & Emergency Decontamination

In the event of a localized spill during the disposal process:

  • Containment: Immediately isolate the area. Do not use water, as it may spread the lipophilic ester.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized universal spill pads)[9].

  • Neutralization: Because it is a basic amine, dilute acetic acid can be used cautiously to neutralize residual films on surfaces, followed by a soap and water wash.

  • Disposal of Debris: All contaminated cleanup materials must be collected, sealed, and treated as hazardous waste under the same RCRA protocols as the pure chemical[3].

Disposal Workflow Visualization

The following diagram illustrates the logical, RCRA-compliant lifecycle of Methyl 4-((diethylamino)methyl)benzoate from laboratory generation to final thermal destruction.

G Lab Waste Generation (Fume Hood Segregation) SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste - Irritant' Lab->SAA Immediate Transfer CAA Central Accumulation Area (CAA) Consolidation & Profiling SAA->CAA Volume/Time Trigger Hauler Licensed RCRA Transporter Manifest Generation CAA->Hauler Scheduled Pickup Incinerator High-Temp Incineration (Thermal Destruction & Scrubbing) Hauler->Incinerator Final Disposal

Fig 1: Step-by-step RCRA-compliant disposal workflow for tertiary amine hazardous waste.

References

  • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals." Purdue Engineering. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." MedLabMag. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Final Rule: Hazardous Waste Generator Improvements." EPA.gov. Available at: [Link]

  • Clean Management Environmental Group. "What Is the Hazardous Waste Generator Improvements Rule?" Clean Management. Available at: [Link]

  • AMD Distribution. "SAFETY DATA SHEET – B SIDE (Tertiary Amine Catalyst)." AMD Distribution. Available at: [Link]

  • Farnell / Loctite. "Material Safety Data Sheet - Aliphatic/Tertiary Amine." Farnell.com. Available at: [Link]

Sources

Personal protective equipment for handling Methyl 4-((diethylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like Methyl 4-((diethylamino)methyl)benzoate requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to build a self-validating safety protocol.

This guide provides drug development professionals and laboratory researchers with an authoritative, step-by-step operational framework for handling this specific compound. By understanding the causality behind these safety measures, your laboratory can ensure both scientific integrity and uncompromising personnel safety.

Chemical Profile & Hazard Causality

Methyl 4-((diethylamino)methyl)benzoate is a functionalized benzoate ester containing a tertiary amine. To handle it safely, we must first understand why it is hazardous.

Causality of Hazard: The basicity of the diethylamino group, combined with its organic lipophilic nature, allows the molecule to rapidly penetrate and disrupt lipid bilayers in human tissue. This mechanism leads to its classification as a severe corrosive agent [1]. Furthermore, its volatility profile and potential for aerosolization during transfer present a distinct respiratory irritation risk, mandating strict engineering controls[2].

Table 1: Chemical and Hazard Specifications

Property / ClassificationDetailCausality / Impact
Chemical Name Methyl 4-((diethylamino)methyl)benzoateActive pharmaceutical intermediate.
CAS Number 68453-55-4Unique identifier for safety tracking [1].
Hazard Statements H314, H335Causes severe skin burns/eye damage; Respiratory irritant [1].
Packing Group II (Corrosive)Indicates high danger; requires specialized hazardous shipping and storage.

Personal Protective Equipment (PPE) Protocol

Selecting PPE is not a generic exercise; it must be tailored to the permeation kinetics of the target molecule. Because this compound is both corrosive and an organic solvent-soluble amine, standard latex gloves offer zero meaningful protection. Every layer of PPE must act as a self-validating fail-safe [3].

Table 2: PPE Selection and Specifications

PPE CategorySpecificationCausality / Rationale
Hand Protection Double Nitrile (min 8 mil) or Butyl RubberPrevents permeation by lipophilic organic amines. Double gloving ensures a fail-safe if the outer layer is breached [4].
Eye/Face Protection Splash Goggles + Full Face ShieldH314 classification mandates protection against irreversible tissue damage. Safety glasses are insufficient for corrosive liquids [4].
Body Protection Acid-Resistant Apron over Lab CoatPrevents capillary action of corrosive liquids through standard porous cotton lab coats [2].
Respiratory Chemical Fume Hood (80-100 fpm)Mitigates H335 risks by preventing aerosol/vapor accumulation in the operator's breathing zone [3].

Step-by-Step Donning Protocol:

  • Inspect: Visually inspect all PPE for micro-tears, chemical degradation, or expiration.

  • Base Layer: Don a standard, fitted laboratory coat and closed-toe, non-porous shoes.

  • Inner Gloves: Apply the first pair of standard nitrile gloves.

  • Apron: Secure the acid-resistant apron over the lab coat.

  • Outer Gloves: Apply heavy-duty nitrile or butyl rubber gloves, pulling the extended cuffs over the lab coat sleeves to eliminate any exposed skin at the wrists.

  • Face Protection: Don unvented splash goggles, followed by a full-face shield.

Operational Workflow: Preparing a Stock Solution

To maintain a self-validating safety system, every transfer step must assume a potential breach. The following protocol outlines the safe preparation of a standard molar stock solution.

Step-by-Step Methodology:

  • Environmental Verification: Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm [3].

  • Equipment Staging: Place the analytical balance, volumetric flask, spatulas, and the chemical container inside the hood at least 6 inches from the sash edge to ensure proper laminar flow and containment.

  • Tare and Transfer: Using a static-free spatula, carefully transfer the required mass of Methyl 4-((diethylamino)methyl)benzoate into a pre-tared, sealable weigh boat or vial. Crucial: Seal the vial before moving it to the volumetric flask to prevent aerosolization of the corrosive powder/liquid.

  • Solubilization: Transfer the compound into the volumetric flask. Slowly add the chosen organic solvent (e.g., dichloromethane or methanol), washing the neck of the flask to ensure no corrosive residue remains on the glass joints.

  • Decontamination of Tools: Immediately place the used spatula and weigh boat into a designated corrosive-contaminated solid waste bin located inside the hood.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out to trap contaminants, and dispose of them in the solid waste bin before lowering the sash.

Spill Response & Disposal Plan

A spill of a Packing Group II corrosive amine requires immediate, calculated action. Do not improvise; follow this validated response plan.

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside the fume hood, alert the laboratory manager immediately.

  • Containment: Don fresh, heavy-duty PPE (as outlined in Section 2). Surround the spill with inert, universal absorbent pads or chemical spill booms to prevent spreading [4].

  • Neutralization: For amine spills, carefully apply a weak acidic neutralizing agent (such as citric acid powder) working from the perimeter inward to neutralize the basicity without causing a violent exothermic reaction.

  • Collection: Use non-sparking plastic scoops to collect the neutralized slurry. Place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the area with copious amounts of water and a mild detergent, collecting the rinsate as hazardous waste.

Disposal Plan: All waste containing Methyl 4-((diethylamino)methyl)benzoate must be strictly segregated. It must be labeled as "Corrosive/Organic Waste" and kept completely isolated from strong oxidizing agents or strong acids to prevent violent exothermic reactions during waste storage [2].

Mandatory Visualization

G Start Fume Hood Prep & Ventilation Check PPE Don Corrosive-Resistant PPE (Double Nitrile, Goggles, Apron) Start->PPE Transfer Chemical Transfer (Closed System) PPE->Transfer Spill Spill Occurred? Transfer->Spill Contain Contain & Neutralize (Absorbent Pads) Spill->Contain Yes Process Proceed with Synthesis / Dilution Spill->Process No Waste Segregate Waste (Corrosive/Organic) Contain->Waste Process->Waste

Operational Workflow and Spill Response for Methyl 4-((diethylamino)methyl)benzoate Handling

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee / NCBI URL: [Link]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.